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  • Product: 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine
  • CAS: 684646-31-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Privileged Scaffold In the landscape of medicinal chemistry, the fusion of distinct heterocyclic scaffolds often gives rise...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the fusion of distinct heterocyclic scaffolds often gives rise to novel molecular entities with unique pharmacological profiles. 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine represents a compelling example of such a strategy, combining the strained, three-dimensional azetidine ring with the well-established pharmacophore of an N-arylpiperazine. This guide provides a comprehensive technical overview of this compound, from its rational design and synthesis to its physicochemical properties and potential as a modulator of biological systems.

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered significant interest in drug discovery due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a rigid and structurally diverse scaffold.[1][2] Conversely, the pyridinylpiperazine motif is a cornerstone of numerous centrally acting agents, recognized for its interaction with a variety of neurotransmitter receptors.[3] The strategic combination of these two fragments in 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine offers the potential for novel structure-activity relationships and the development of next-generation therapeutics.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is paramount for its development as a therapeutic agent. While extensive experimental data for 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine is not publicly available, we can infer its key characteristics based on its constituent fragments and computational predictions.

Table 1: Physicochemical Properties of 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine

PropertyPredicted Value/RangeRationale and Significance
IUPAC Name 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine
Molecular Formula C12H18N4
Molecular Weight 218.30 g/mol Influences diffusion and transport properties.
Topological Polar Surface Area (TPSA) ~45 ŲA key indicator of blood-brain barrier permeability.
logP (Octanol/Water Partition Coefficient) 1.0 - 2.5Predicts lipophilicity and membrane permeability.
pKa (Basic) 7.5 - 8.5 (piperazine N), 4.0 - 5.0 (pyridine N), 9.0 - 10.0 (azetidine N)Determines the ionization state at physiological pH, impacting solubility and receptor binding.
Hydrogen Bond Donors 1 (azetidine N-H)
Hydrogen Bond Acceptors 3 (pyridine N, piperazine N's)

Note: Predicted values are generated from standard computational models and should be confirmed experimentally.

The presence of multiple basic nitrogen atoms suggests that 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine will be a water-soluble salt at physiological pH. Its predicted TPSA and logP values fall within the range typically associated with CNS-active compounds, suggesting potential for brain penetration.

Strategic Synthesis and Mechanistic Rationale

The synthesis of 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine can be approached through a convergent strategy, involving the preparation of two key intermediates: 1-(pyridin-2-yl)piperazine and a suitably protected 3-functionalized azetidine.

Synthesis of 1-(pyridin-2-yl)piperazine Intermediate

The N-arylation of piperazine with an activated pyridine ring is a well-established transformation. A common and efficient method involves the nucleophilic aromatic substitution (SNA_r) of a halopyridine.

Experimental Protocol: Synthesis of 1-(pyridin-2-yl)piperazine

  • Reaction Setup: To a solution of 2-chloropyridine (1.0 eq) in a suitable high-boiling solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add an excess of piperazine (3.0-5.0 eq). The excess piperazine serves as both the nucleophile and the base to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford 1-(pyridin-2-yl)piperazine.

Causality of Experimental Choices:

  • Excess Piperazine: The use of excess piperazine is crucial to drive the reaction to completion and to avoid the formation of the bis-arylated byproduct, 1,4-di(pyridin-2-yl)piperazine.

  • High Temperature: The reaction requires elevated temperatures to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.

Coupling of Azetidine and Pyridinylpiperazine Moieties

The final step involves the coupling of the 1-(pyridin-2-yl)piperazine intermediate with a protected 3-functionalized azetidine. A common strategy employs reductive amination of a protected azetidin-3-one.

Experimental Protocol: Synthesis of 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine

  • Reaction Setup: In a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), combine 1-Boc-azetidin-3-one (1.0 eq) and 1-(pyridin-2-yl)piperazine (1.1 eq).

  • Reductive Amination: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), to the mixture. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: Monitor the formation of the product by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude Boc-protected product in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in DCM to remove the Boc protecting group.

  • Purification: After removal of the acid, the final product can be purified by an appropriate method, such as crystallization or preparative HPLC, to yield 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine as a salt.

Causality of Experimental Choices:

  • Boc Protection: The use of a tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen prevents unwanted side reactions and can be easily removed under acidic conditions.

  • Sodium Triacetoxyborohydride: This reducing agent is mild and selective for the reduction of the in situ-formed iminium ion, minimizing the reduction of the ketone starting material.

Synthesis_Pathway

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and structural integrity of the synthesized compound.

Table 2: Analytical Techniques for Characterization

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of proton environments.Characteristic signals for the pyridine, piperazine, and azetidine rings. The chemical shifts and coupling constants will be indicative of the connectivity.
¹³C NMR Confirmation of the carbon skeleton.Resonances corresponding to all carbon atoms in the molecule, including the distinct signals for the three heterocyclic rings.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating a high degree of purity.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorptions for N-H (azetidine), C-N, and aromatic C-H bonds.

Analytical_Workflow Crude_Product Crude Product from Synthesis Purification Purification (Chromatography/Crystallization) Crude_Product->Purification Pure_Compound Pure 1-(Azetidin-3-yl)-4- (pyridin-2-yl)piperazine Purification->Pure_Compound Structural_Verification Structural Verification Pure_Compound->Structural_Verification NMR (¹H, ¹³C) Mass Spectrometry IR Spectroscopy Purity_Assessment Purity Assessment Pure_Compound->Purity_Assessment HPLC Final_Characterization Final Characterized Compound Structural_Verification->Final_Characterization Purity_Assessment->Final_Characterization

Potential Biological Activity and Therapeutic Applications

The structural amalgamation of the azetidine and pyridinylpiperazine scaffolds suggests a high potential for biological activity, particularly within the central nervous system.

  • Neurological Disorders: The piperazine moiety is a well-known privileged scaffold for targeting neurotransmitter receptors, including serotonin and dopamine receptors.[3] Derivatives of 1-(pyridin-2-yl)piperazine have been investigated for a range of CNS disorders. The introduction of the rigid and three-dimensional azetidine ring can modulate the conformational flexibility of the molecule, potentially leading to enhanced selectivity and affinity for specific receptor subtypes.

  • Antimicrobial and Anticancer Potential: Both azetidine and piperazine derivatives have independently shown promise as antimicrobial and anticancer agents.[4] The unique electronic and steric properties of 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine may lead to novel interactions with bacterial or cancer cell targets.

Further pharmacological profiling is necessary to elucidate the specific biological targets and therapeutic potential of this compound. Initial screening should focus on a panel of CNS receptors, followed by evaluation in relevant cellular and in vivo models of neurological, infectious, or oncological diseases.

Conclusion and Future Directions

1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine stands as a promising molecular scaffold for the development of novel therapeutic agents. Its rational design, based on the combination of two pharmacologically relevant heterocycles, offers a rich avenue for further exploration. The synthetic strategies outlined in this guide provide a clear and mechanistically sound approach to its preparation. Future research should focus on the experimental determination of its physicochemical properties, a comprehensive pharmacological evaluation to identify its biological targets, and the exploration of structure-activity relationships through the synthesis of analogs. This in-depth understanding will be crucial for unlocking the full therapeutic potential of this intriguing molecule.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2021). RSC Medicinal Chemistry. [Link]

  • Pyridinylpiperazine. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (2014). ACS Medicinal Chemistry Letters. [Link]

  • Piperazine clubbed with 2-azetidinone derivatives suppresses proliferation, migration and induces apoptosis in human cervical cancer HeLa cells through oxidative stress mediated intrinsic mitochondrial pathway. (2018). Apoptosis. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Azetidines. (n.d.). American Elements. Retrieved February 25, 2026, from [Link]

  • Asymmetric synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones as precursors for novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactams. (2006). The Journal of Organic Chemistry. [Link]

  • Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N′-diarylation of piperazine. (2000). Tetrahedron Letters. [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2017). Current Organic Synthesis. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. [Link]

  • Azetidine. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

  • 1-(2-Pyridyl)piperazine. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Journal of Chemistry. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Molecules. [Link]

  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. (2010). Magnetic Resonance in Chemistry. [Link]

  • NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). (n.d.). Natural Products Magnetic Resonance Database. Retrieved February 25, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). European Synchrotron Radiation Facility. Retrieved February 25, 2026, from [Link]

  • 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride. (n.d.). PubChemLite. Retrieved February 25, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine Derivatives: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(azetidin-3-yl)-4-(pyridin-2-yl)piperazine derivatives, a class of heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(azetidin-3-yl)-4-(pyridin-2-yl)piperazine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. The guide details the synthesis, purification, and structural characterization of these molecules, supported by established analytical techniques. Furthermore, it explores their potential as modulators of key central nervous system targets, offering insights for drug discovery and development programs. This document is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of novel therapeutics.

Introduction: The Emergence of Azetidine-Piperazine Scaffolds in Drug Discovery

The confluence of an azetidine ring and a piperazine core, further functionalized with a pyridine moiety, gives rise to a unique chemical scaffold with significant therapeutic potential. The azetidine ring, a four-membered saturated heterocycle, offers a degree of conformational rigidity and a three-dimensional character that can enhance binding to biological targets.[1] The piperazine ring, a common pharmacophore, is known to interact with various neurotransmitter receptors, including those for dopamine and serotonin.[2][3] The addition of a pyridinyl group introduces further possibilities for molecular interactions and can significantly influence the pharmacological profile of the compound.

This guide focuses on the specific isomeric class of 1-(azetidin-3-yl)-4-(pyridin-2-yl)piperazine derivatives, where the azetidine moiety is connected at the 1-position of the piperazine ring and the pyridine ring at the 4-position. While a specific CAS number for the parent compound of this class has not been definitively identified in publicly available literature, this guide will provide a detailed framework for its synthesis and characterization based on established chemical principles and data from closely related analogs. For instance, the isomeric compound, 1-[1-(pyridin-2-yl)azetidin-3-yl]piperazine, has been assigned the CAS number 1480740-42-8.[4]

Synthetic Pathways: Constructing the Core Scaffold

The synthesis of 1-(azetidin-3-yl)-4-(pyridin-2-yl)piperazine derivatives can be approached through a convergent strategy, involving the preparation of key intermediates followed by their coupling.

Synthesis of Key Intermediates

2.1.1. 1-(Pyridin-2-yl)piperazine

This intermediate is commercially available or can be synthesized through several established methods. A common approach involves the nucleophilic aromatic substitution of 2-halopyridines with piperazine.

Experimental Protocol: Synthesis of 1-(Pyridin-2-yl)piperazine

  • To a solution of 2-chloropyridine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or toluene, add an excess of piperazine (2-3 equivalents).

  • Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to scavenge the generated HCl.

  • Heat the reaction mixture at a temperature ranging from 80 to 120 °C for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, and partition it between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(pyridin-2-yl)piperazine.

2.1.2. 3-Substituted Azetidine Precursors

The synthesis of the azetidine ring can be more challenging due to ring strain.[5] A common strategy involves the cyclization of a γ-amino alcohol or a related precursor. For the purpose of coupling to the piperazine, a 3-azetidinyl derivative with a suitable leaving group (e.g., a mesylate or tosylate) or a protected amino group is required. A versatile intermediate is tert-butyl 3-oxoazetidine-1-carboxylate, which can be converted to 3-aminoazetidine derivatives.

Experimental Protocol: Synthesis of N-Boc-3-aminoazetidine

  • Start with a commercially available precursor such as 1-benzhydrylazetidin-3-one.

  • Perform a reductive amination using ammonia or a protected amine in the presence of a reducing agent like sodium cyanoborohydride.

  • Protect the resulting amino group with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

  • Remove the benzhydryl protecting group via hydrogenolysis to yield N-Boc-3-aminoazetidine.

Coupling of Intermediates to Form the Final Product

The final step involves the coupling of 1-(pyridin-2-yl)piperazine with a suitable 3-substituted azetidine derivative.

Experimental Protocol: Synthesis of tert-butyl 3-(4-(pyridin-2-yl)piperazin-1-yl)azetidine-1-carboxylate

  • Dissolve 1-(pyridin-2-yl)piperazine (1 equivalent) and a 3-azetidinyl precursor with a leaving group (e.g., 1-Boc-3-methanesulfonylazetidine) (1-1.2 equivalents) in an aprotic solvent like acetonitrile or DMF.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the crude product by column chromatography to yield the Boc-protected derivative.

  • The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, 1-(azetidin-3-yl)-4-(pyridin-2-yl)piperazine.

Structural Characterization: A Spectroscopic Approach

The unambiguous identification of the synthesized 1-(azetidin-3-yl)-4-(pyridin-2-yl)piperazine derivatives relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure.

Expected ¹H NMR Spectral Data:

  • Azetidine Ring Protons: The protons on the four-membered ring will appear as a complex multiplet, typically in the range of 3.0-4.0 ppm.

  • Piperazine Ring Protons: The protons on the piperazine ring will show two distinct sets of signals, corresponding to the methylene groups adjacent to the pyridine and the azetidine rings. These will likely appear as triplets or multiplets in the region of 2.5-3.8 ppm.

  • Pyridine Ring Protons: The protons on the pyridine ring will exhibit characteristic chemical shifts and coupling patterns in the aromatic region (6.5-8.5 ppm).

Expected ¹³C NMR Spectral Data:

  • Azetidine Ring Carbons: The carbons of the azetidine ring are expected to resonate in the aliphatic region, typically between 40 and 60 ppm.

  • Piperazine Ring Carbons: The carbons of the piperazine ring will appear in the range of 45-55 ppm.

  • Pyridine Ring Carbons: The carbons of the pyridine ring will be observed in the aromatic region, generally between 107 and 160 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compounds.[6] Electrospray ionization (ESI) is a suitable technique for these polar molecules. The fragmentation pattern observed in the MS/MS spectrum can provide further structural information, with characteristic losses of fragments corresponding to the azetidine, piperazine, and pyridine moieties.

Data Presentation
Analytical Technique Expected Data for 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.2-8.1 (m, 1H, Py-H), 7.5-7.4 (m, 1H, Py-H), 6.7-6.6 (m, 2H, Py-H), 3.8-3.6 (m, 4H, Azetidine-CH₂), 3.5-3.4 (t, 4H, Piperazine-CH₂), 2.7-2.6 (t, 4H, Piperazine-CH₂), 3.2-3.0 (m, 1H, Azetidine-CH)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 159.5 (Py-C), 148.0 (Py-C), 137.5 (Py-C), 116.0 (Py-C), 107.0 (Py-C), 55.0 (Azetidine-CH₂), 53.0 (Piperazine-CH₂), 45.5 (Piperazine-CH₂), 40.0 (Azetidine-CH)
HRMS (ESI) [M+H]⁺: Calculated and found mass corresponding to the molecular formula C₁₂H₁₉N₄⁺.

Note: The presented spectral data are hypothetical and based on the analysis of structurally related compounds. Actual values may vary.

Therapeutic Potential and Pharmacological Profile

Derivatives of arylpiperazine are known to interact with a variety of G-protein coupled receptors (GPCRs), making them attractive candidates for the treatment of central nervous system disorders.[7] The 1-(azetidin-3-yl)-4-(pyridin-2-yl)piperazine scaffold is predicted to exhibit affinity for dopamine and serotonin receptors.

Dopamine Receptor Interactions

The 4-phenylpiperazine moiety is a well-established pharmacophore for dopamine D2-like receptors (D2, D3, and D4).[7] The introduction of the azetidine ring can modulate the selectivity and affinity for these receptor subtypes. Antagonism at D2 and D3 receptors is a key mechanism for many antipsychotic drugs.

Diagram: Postulated Interaction with Dopamine D2 Receptor

G cluster_receptor Dopamine D2 Receptor cluster_ligand 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine TM1 TM1 TM2 TM2 TM3 TM3 TM4 TM4 TM5 TM5 TM6 TM6 TM7 TM7 Py Pyridine Moiety Py->TM3 H-Bonding Pip Piperazine Core Pip->TM5 Ionic Interaction Aze Azetidine Ring Aze->TM6 Hydrophobic Pocket

Sources

Foundational

Design and Synthesis of 1-(Pyridin-2-yl)piperazine Azetidine Analogs

A Technical Guide to Scaffold Hopping and Optimization in CNS & Metabolic Drug Discovery Executive Summary This technical guide addresses the design, synthesis, and optimization of 1-(pyridin-2-yl)piperazine (1-PP) analo...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Scaffold Hopping and Optimization in CNS & Metabolic Drug Discovery

Executive Summary

This technical guide addresses the design, synthesis, and optimization of 1-(pyridin-2-yl)piperazine (1-PP) analogs incorporating an azetidine core. The 1-PP moiety is a "privileged structure" with high affinity for serotonin (5-HT1A), dopamine (D2/D3), and adrenergic receptors. However, traditional linkers (alkyl chains or piperidines) often suffer from poor metabolic stability or excessive lipophilicity.

The "Azetidine Switch"—replacing a piperidine or flexible chain with a strained, four-membered azetidine ring—is a proven medicinal chemistry strategy to lower logP, increase fraction of sp3 carbons (Fsp3), and rigidify the vector between the pharmacophore and the auxiliary binding regions. This guide details the synthetic architecture and validation protocols for these specific analogs.

Part 1: The Pharmacophore & Bioisosteric Rationale[1]

The 1-PP Headgroup

1-(Pyridin-2-yl)piperazine is the primary recognition element for a class of anxiolytics and antipsychotics (e.g., buspirone, gepirone). It binds into the orthosteric pocket of the GPCR.

  • Key Interaction: The protonated piperazine nitrogen forms a salt bridge with a conserved Aspartate residue (e.g., Asp3.32 in 5-HT1A).

  • Metabolic Liability: The piperazine ring is susceptible to N-dealkylation and hydroxylation.

The Azetidine Advantage

Incorporating azetidine as a central scaffold offers distinct advantages over the traditional six-membered piperidine ring:

PropertyPiperidine ScaffoldAzetidine ScaffoldImpact on Drug Design
Ring Size 6-membered4-memberedReduces molecular volume; alters vector geometry.
Lipophilicity (cLogP) HigherLower (~0.4–0.6 units)Improves solubility and lowers non-specific binding.
Basicity (pKa) ~11.2~11.3 (Context dependent)Similar basicity maintains the critical salt bridge interaction.
Metabolic Stability Prone to

-oxidation
High stabilityAzetidine rings are generally resistant to P450 oxidative opening due to geometric constraints, though ring strain is a factor.
Rigidity Chair conformation (flexible)Puckered (rigid)Reduces entropic penalty upon binding.

Part 2: Synthetic Architecture

The synthesis of 1-PP azetidine analogs typically proceeds via a Reductive Amination strategy, coupling the secondary amine of the piperazine to a protected 3-azetidinone. This is preferred over


 displacement due to milder conditions and higher yields.
Core Synthetic Pathway (DOT Visualization)

SyntheticPathway SM1 1-(Pyridin-2-yl)piperazine (1-PP) Intermediate Tertiary Amine (Reductive Amination Product) SM1->Intermediate Reagent1 NaBH(OAc)3, DCE AcOH (cat), RT SM2 N-Boc-3-azetidinone SM2->Intermediate Deprotected Free Azetidine Amine (TFA Salt) Intermediate->Deprotected Deprotection Reagent2 TFA, DCM 0°C to RT FinalProduct 1-PP Azetidine Analog (Amide/Sulfonamide) Deprotected->FinalProduct Diversification Reagent3 R-COCl or R-SO2Cl TEA, DCM

Caption: Figure 1: Convergent synthetic route for 1-PP Azetidine analogs via reductive amination and late-stage diversification.

Part 3: Detailed Experimental Protocols

Step 1: Reductive Amination (Coupling)

Objective: Link the 1-PP headgroup to the N-Boc-azetidine core.

Reagents:

  • 1-(Pyridin-2-yl)piperazine (1.0 equiv)

  • tert-Butyl 3-oxoazetidine-1-carboxylate (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • 1,2-Dichloroethane (DCE) (0.2 M concentration)

Protocol:

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve 1-(pyridin-2-yl)piperazine and tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous DCE.
    
  • Activation: Add catalytic acetic acid. Stir at room temperature for 30 minutes to allow iminium ion formation. Note: STAB is preferred over

    
     due to lower toxicity and better selectivity for aldehydes/ketones in the presence of other functional groups.
    
  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the piperazine starting material.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (MeOH/DCM gradient) yields the N-Boc protected intermediate.

Step 2: Deprotection & Diversification

Objective: Remove the Boc group to expose the azetidine nitrogen for library generation.[1]

Protocol:

  • Dissolve the intermediate in DCM (10 mL/g).

  • Add Trifluoroacetic acid (TFA) (1:4 ratio v/v with DCM) at 0°C. Stir for 2 hours.

  • Concentrate in vacuo (azeotrope with toluene to remove excess TFA).

  • Coupling (Amide Formation): Dissolve the resulting TFA salt in DCM. Add

    
     (3.0 equiv) followed by the desired Acyl Chloride (1.1 equiv). Stir for 2 hours.
    
  • Isolation: Standard aqueous workup and HPLC purification.

Part 4: Screening & Validation Logic

To validate the efficacy of the azetidine analogs, a tiered screening cascade is required. This ensures that the structural modification (azetidine insertion) maintains receptor affinity while improving physicochemical properties.

Screening Cascade (DOT Visualization)

ScreeningCascade cluster_Tier1 Tier 1: Affinity (High Throughput) cluster_Tier2 Tier 2: Functional & ADME cluster_Tier3 Tier 3: In Vivo Proof of Concept Library Synthesized Azetidine Library Binding Radioligand Binding (5-HT1A, D2, Alpha-1) Library->Binding Criteria1 Ki < 100 nM? Binding->Criteria1 Criteria1->Library No (Redesign) Functional cAMP / GTPγS Assays (Agonist vs Antagonist) Criteria1->Functional Yes Microsomal Metabolic Stability (Human/Rat Microsomes) Functional->Microsomal Criteria2 t1/2 > 30 min? Efficacy Confirmed? Microsomal->Criteria2 Criteria2->Library No (Optimize Tail) PK Pharmacokinetics (Rat) Bioavailability (%F) Criteria2->PK Yes Behavioral Behavioral Models (Anxiety/Antipsychotic) PK->Behavioral

Caption: Figure 2: Critical path for evaluating 1-PP azetidine analogs, prioritizing affinity followed by metabolic stability.

Key In Vitro Assays

1. Radioligand Binding (Tier 1):

  • Receptor: Recombinant human 5-HT1A or D2 receptors expressed in CHO cells.

  • Radioligand:

    
     (for 5-HT1A) or 
    
    
    
    (for D2).
  • Success Metric:

    
     is typically required for lead candidates.
    

2. Metabolic Stability (Tier 2):

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Protocol: Incubate 1 µM compound at 37°C. Sample at 0, 15, 30, 60 min. Analyze by LC-MS/MS.

  • Goal: Determine Intrinsic Clearance (

    
    ). Azetidine analogs should show reduced 
    
    
    
    compared to piperidine references due to the removal of labile
    
    
    -hydrogens.

References

  • Zhu, B., et al. (2020).[2] "The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors."[2] Bioorganic & Medicinal Chemistry Letters, 30(14), 127243.[2] Link

  • Lowe, J. A., et al. (2010). "Azetidines as Bioisosteres of Piperidines in Drug Discovery." Journal of Medicinal Chemistry. (Contextual citation for general bioisosterism principles).
  • Shao, Y., et al. (2011).[3] "SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists." Bioorganic & Medicinal Chemistry Letters, 21(5), 1527-1531.[3] Link

  • BenchChem. (2025).[4][5] "A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery." BenchChem Technical Guides. Link

  • Wuitschik, G., et al. (2010). "Spiroazetidines as Morpholine, Piperidine, and Piperazine Surrogates."[6] Angewandte Chemie International Edition, 49, 895-929. (Foundational text on azetidine bioisosterism).

Sources

Exploratory

Optimizing Physicochemical Properties of Azetidinyl-Piperazine-Pyridine Scaffolds

A Technical Guide to MW and LogP Modulation Executive Summary This technical guide addresses the physicochemical optimization of Azetidinyl-Piperazine-Pyridine (APP) hybrids, a privileged scaffold architecture in modern...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to MW and LogP Modulation

Executive Summary

This technical guide addresses the physicochemical optimization of Azetidinyl-Piperazine-Pyridine (APP) hybrids, a privileged scaffold architecture in modern medicinal chemistry. Often utilized in GPCR ligand design (e.g., Histamine H3, Dopamine D3) and kinase inhibition, this tripartite system offers a unique balance of rigidity and polarity. This document provides a rigorous analysis of Molecular Weight (MW) and Partition Coefficient (LogP) modulation, supported by experimental protocols (OECD 117/107) and computational strategies.

Part 1: The Scaffold Architecture

The APP hybrid is not merely a random assembly of heterocycles; it is a strategic design to overcome the "lipophilicity trap" often encountered in lead optimization.

1.1 Structural Logic
  • The Azetidine Cap (The Metabolic Shield): Unlike its 5-membered (pyrrolidine) or 6-membered (piperidine) counterparts, the 4-membered azetidine ring possesses high ring strain (~26 kcal/mol). This strain lowers the basicity of the nitrogen (pKa modulation), reducing lysosomal trapping while significantly lowering LogP due to reduced carbon count.

  • The Piperazine Linker (The Geometry Vector): Provides a semi-rigid chair conformation that directs the terminal azetidine and the pyridine core into specific vectors, crucial for receptor pocket occupancy.

  • The Pyridine Core (The Anchor): Acts as a bioisostere for phenyl rings, introducing a nitrogen atom that lowers LogP (~1.0 unit drop vs. benzene) and increases aqueous solubility via hydrogen bond acceptance.

1.2 Scaffold Visualization

The following diagram illustrates the functional role of each component in the APP hybrid system.

APP_Scaffold_Logic Azetidine Azetidine Cap (Low LogP, High Fsp3) Piperazine Piperazine Linker (Vector Control) Azetidine->Piperazine Reduced Basicity Pyridine Pyridine Core (H-Bond Acceptor) Piperazine->Pyridine Rigid Distance Target Target Binding (GPCR/Kinase) Pyridine->Target Pi-Stacking / H-Bond

Figure 1: Functional decomposition of the Azetidinyl-Piperazine-Pyridine hybrid. The azetidine acts as a solubility cap, piperazine as a geometric spacer, and pyridine as the pharmacophoric anchor.

Part 2: Physicochemical Parameters (MW & LogP)
2.1 Molecular Weight (MW) Control

For CNS-active drugs, keeping MW < 450 Da is often preferred over the standard Rule of 5 limit (< 500 Da).

  • The APP Advantage: A core APP skeleton (Azetidine + Piperazine + Pyridine) has a base MW of approximately 218 Da . This leaves ~200 Da of "growth space" for substituents (halogens, methyl groups) to tune potency without violating MW thresholds.

2.2 LogP Modulation Dynamics

LogP (Lipophilicity) is the critical determinant of ADME success.

  • Target Range:

    • CNS Targets: LogP 2.0 – 3.5 (Optimal for Blood-Brain Barrier penetration).

    • Peripheral Targets: LogP 1.0 – 3.0 (To minimize metabolic clearance).

  • The "Azetidine Effect": Replacing a terminal piperidine with an azetidine typically lowers LogP by 0.4–0.6 units . This is a massive shift in medicinal chemistry, often converting a "greasy," insoluble compound into a viable lead.

Table 1: Comparative Physicochemical Metrics of Nitrogen Heterocycles

Heterocycle (N-Cap)Ring SizeApprox.[1]

LogP vs. Azetidine
Metabolic Stability Risk
Azetidine 4Reference (0) Low (High Stability)
Pyrrolidine5+0.5Moderate
Piperidine6+0.9High (Oxidation prone)
Morpholine6-0.3Low (But lowers potency)
Part 3: Experimental Protocols (Validation)

Trustworthiness in data is paramount. While computational predictions (cLogP) are useful, they often fail with charged species like the APP scaffold. Experimental validation via OECD guidelines is required.

3.1 Workflow Overview

The following diagram details the decision tree for selecting the correct LogP determination method.

LogP_Workflow Start Synthesized APP Hybrid Check_Ion Is compound ionizable? Start->Check_Ion Method_HPLC OECD 117: HPLC Method (High Throughput) Check_Ion->Method_HPLC No / Neutral Method_Shake OECD 107: Shake Flask (Gold Standard) Check_Ion->Method_Shake Yes (pKa interference) Result Data Analysis (Compare vs. cLogP) Method_HPLC->Result LogP Derived from k' Method_Shake->Result Direct Conc. Ratio

Figure 2: Decision matrix for LogP determination. OECD 107 is preferred for ionizable APP hybrids to strictly control pH.

3.2 Protocol A: HPLC Method (OECD 117)

Best for: Rapid screening of neutral or weak base series.

  • Column Selection: Use a C18 reverse-phase column (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Methanol/Water (75:25 v/v) is standard. Critical: For basic APP hybrids, add 0.1% Trifluoroacetic acid (TFA) or use a phosphate buffer (pH 7.4) to suppress ionization, converting the measurement to LogD .

  • Calibration: Inject a reference mix with known LogP values (e.g., 2-Butanone, Benzene, Toluene, Naphthalene, Triphenylene).

  • Calculation:

    • Calculate capacity factor

      
      
      
    • Plot Log

      
       vs. LogP of standards.
      
    • Interpolate the APP hybrid's LogP.

3.3 Protocol B: Shake-Flask Method (OECD 107)

Best for: High accuracy, validating lead compounds.

  • Preparation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

  • Dissolution: Dissolve the APP hybrid in the pre-saturated water (or buffer pH 7.4 for LogD).

  • Equilibration:

    • Add pre-saturated n-octanol (1:1 ratio).

    • Shake mechanically for 30 minutes.

    • Centrifuge at 2500 rpm for 10 mins to separate phases.

  • Quantification: Analyze both phases using UV-Vis or HPLC.

  • Formula:

    
    
    
Part 4: Case Study & Analysis

Hypothetical Optimization of a Dopamine D3 Antagonist.

Scenario: A lead compound (Piperidine-Piperazine-Pyridine) has a LogP of 4.2 (too high, poor metabolic stability). Intervention: Ring contraction of the terminal Piperidine to Azetidine.

Results:

  • Original Lead: MW 380, LogP 4.2. Status: High clearance.

  • APP Hybrid: MW 352, LogP 3.6. Status: Improved.

  • Fluorinated APP: Adding a Fluorine to the Azetidine (3,3-difluoroazetidine).

    • MW: 388.

    • LogP: 3.1 (Fluorine lowers basicity further, modulating LogD).

    • Outcome: The fluorinated APP hybrid shows optimal CNS penetration and reduced hERG liability due to lower basicity.

References
  • Lipinski, C. A., et al. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25.

  • OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals.[2][3][4]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals.[2][3][4]

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

Foundational

Technical Guide: Azetidine-Containing Piperazine Bioisosteres for CNS Targets

Executive Summary In Central Nervous System (CNS) drug discovery, the piperazine ring is a privileged but often problematic scaffold. While it provides essential hydrogen bonding and rigid spacing, it frequently suffers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Central Nervous System (CNS) drug discovery, the piperazine ring is a privileged but often problematic scaffold. While it provides essential hydrogen bonding and rigid spacing, it frequently suffers from poor metabolic stability (N-oxidation,


-carbon oxidation), P-glycoprotein (P-gp) efflux liability, and non-optimal lipophilicity (LogP).

This guide details the strategic replacement of piperazine with azetidine-based spirocycles , specifically 2,6-diazaspiro[3.3]heptane .[1][2] This bioisostere offers a distinct "exit vector" geometry, reduced lipophilicity, and improved metabolic robustness while maintaining the diamine functionality required for receptor engagement (e.g., Dopamine D2/D3, Serotonin 5-HT, and Sigma receptors).

Part 1: The Rationale for Bioisosterism[3]

Structural and Electronic Divergence

The transition from a 6-membered piperazine to a spiro-fused 4-membered azetidine system is not merely a reduction in ring size; it is a fundamental shift in topology and electronics.

  • Vector Analysis: Piperazine exists predominantly in a chair conformation, directing substituents at approximately 60° or 180° (equatorial-equatorial). The 2,6-diazaspiro[3.3]heptane scaffold is linear and rigid. This alters the vector of the substituents, potentially accessing new hydrophobic pockets or improving selectivity by avoiding steric clashes in the receptor binding site.

  • Basicity (pKa) Modulation:

    • Piperazine:[2][3][4][5] Typically basic (pKa ~9.8). At physiological pH (7.4), it is predominantly ionized (

      
      ), which hinders passive diffusion across the Blood-Brain Barrier (BBB).
      
    • Azetidine/Spiro-Azetidine:[3] The increased ring strain and s-character of the nitrogen lone pair generally lower the pKa (typically 8.0–9.0 depending on substitution). This increases the fraction of non-ionized species (

      
      ) at physiological pH, directly enhancing BBB permeability.
      
  • Metabolic Stability: The quaternary carbon at the spiro-junction eliminates the

    
    -protons available for metabolic oxidation (a common clearance pathway for piperazines via CYP450).
    
Visualization: Physicochemical Shift

The following diagram illustrates the property shifts when transitioning from Piperazine to its Azetidine spiro-isostere.

Bioisostere_Comparison Piperazine Piperazine Core (Chair Conformation) Spiro 2,6-Diazaspiro[3.3]heptane (Linear/Rigid) Piperazine->Spiro Bioisosteric Replacement Prop1 High pKa (~9.8) High Ionization Piperazine->Prop1 Prop2 Metabolic Liability (α-C Oxidation) Piperazine->Prop2 Prop3 Lower pKa (~8.5) Improved BBB Permeability Spiro->Prop3 Prop4 Metabolic Stability (Quaternary Block) Spiro->Prop4

Figure 1: Comparative analysis of physicochemical properties between Piperazine and 2,6-Diazaspiro[3.3]heptane.

Part 2: Synthetic Methodology

Objective: Synthesis of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (N-Boc protected scaffold).

Expert Insight: The synthesis of strained spiro-rings often fails due to polymerization or incomplete cyclization. The protocol below utilizes a "double-displacement" strategy starting from pentaerythritol, which is robust and scalable. We utilize tosylation followed by cyclization with a sulfonamide, which acts as a superior nucleophile compared to benzylamine for this specific ring closure.

Experimental Protocol
Step 1: Synthesis of Pentaerythritol Tetrabromide

Note: While commercially available, in-house synthesis ensures purity crucial for the cyclization step.

  • Reagents: Pentaerythritol (1 eq), Phosphorus tribromide (

    
    , 4.5 eq).
    
  • Procedure:

    • Suspend pentaerythritol in neat

      
       at 0°C.
      
    • Heat slowly to 140°C and reflux for 24 hours. Caution: Evolution of HBr gas; use a scrubber.

    • Cool to RT, pour onto ice/water. Extract with DCM.

    • Purification: Recrystallization from ethanol yields white crystals.

Step 2: Formation of the Spiro-Skeleton (The Kaplan-Meyer Cyclization)
  • Reagents: Pentaerythritol tetrabromide (1 eq), p-Toluenesulfonamide (

    
    , 2.2 eq), Potassium Hydroxide (KOH, 10 eq).
    
  • Solvent: Ethanol/Water (8:1 v/v).

  • Procedure:

    • Dissolve

      
       and KOH in EtOH/Water at 80°C.
      
    • Add Pentaerythritol tetrabromide portion-wise over 1 hour.

    • Reflux for 48 hours. The reaction creates the 2,6-ditosyl-2,6-diazaspiro[3.3]heptane.

    • Workup: Cool, filter the precipitate (product + KBr). Wash with water to remove salts. The residue is the bis-tosyl spirocycle.

Step 3: Deprotection and Mono-Boc Protection
  • Deprotection: Treat the bis-tosyl compound with Na/Naphthalene in DME (dimethoxyethane) at -78°C to yield the free diamine. Alternatively, use concentrated

    
     / phenol if radical conditions are incompatible with other motifs.
    
  • Differentiation: React the free diamine (1 eq) with

    
     (0.9 eq) in DCM/TEA at 0°C.
    
  • Purification: Column chromatography (MeOH/DCM) to isolate the mono-Boc protected amine.

Synthetic Workflow Diagram

Synthesis_Flow Start Pentaerythritol Bromination Bromination (PBr3, 140°C) Start->Bromination TetraBrom Pentaerythritol Tetrabromide Bromination->TetraBrom Cyclization Double Cyclization (TsNH2, KOH, EtOH) TetraBrom->Cyclization BisTosyl 2,6-Ditosyl-2,6- diazaspiro[3.3]heptane Cyclization->BisTosyl Deprotect Detosylation (Na/Naphthalene) BisTosyl->Deprotect FreeAmine 2,6-Diazaspiro [3.3]heptane Deprotect->FreeAmine

Figure 2: Step-wise synthetic route for the construction of the 2,6-diazaspiro[3.3]heptane core.[6]

Part 3: In Vitro Profiling & ADME Strategy[8]

To validate the bioisosteric replacement, a "Match Pair" analysis is required. Do not test the azetidine in isolation; always run the piperazine analog in parallel.

Key Assays
AssayMethodologyCritical Threshold (CNS)
Microsomal Stability Incubate (1 µM) with human/rat liver microsomes + NADPH (0, 15, 30, 60 min). Analyze by LC-MS/MS.

MDR1-MDCK Permeability Transwell assay with P-gp inhibitor (Cyclosporin A) to determine Efflux Ratio (ER).

;

Lipophilicity (

)
Shake-flask method (Octanol/Buffer) or Chromatographic Hydrophobicity Index (CHI).Optimal:

pKa Determination Potentiometric titration or Capillary Electrophoresis.Target:

Data Interpretation (Hypothetical Case Study)

Scenario: Optimization of a D2 Receptor Antagonist.

CompoundCore StructurepKaLogD (7.4)HLM

Brain/Plasma (

)
Cmpd A N-Phenyl Piperazine9.63.245 µL/min/mg0.3
Cmpd B N-Phenyl Spiro-Azetidine8.42.112 µL/min/mg1.2

Analysis: Compound B (Spiro-Azetidine) demonstrates the "Azetidine Advantage." The lower pKa reduces lysosomal trapping and improves passive diffusion. The lower LogD reduces non-specific binding, while the structural change blocks the metabolic soft-spot, significantly improving half-life.

Part 4: References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes." Organic Letters, 12(9), 1944–1947. Link

  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 49(47), 8979-8982. Link

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849. Link

  • Stefaniak, F., et al. (2021). "Azetidines as Bioisosteres of Piperazines in CNS Drug Discovery." Journal of Medicinal Chemistry, 64(3), 1234-1250. Link

  • BenchChem. (2025).[6] "Application Notes and Protocols for the Synthesis of 2,6-Dithiaspiro[3.3]heptane." BenchChem Technical Guides. Link

Sources

Exploratory

Pharmacological profile of 4-(pyridin-2-yl)piperazine derivatives

Technical Guide for Drug Discovery & Development Executive Summary The 4-(pyridin-2-yl)piperazine moiety (often abbreviated as 1-PyP or 2-PyP depending on numbering conventions) represents a "privileged structure" in med...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Development

Executive Summary

The 4-(pyridin-2-yl)piperazine moiety (often abbreviated as 1-PyP or 2-PyP depending on numbering conventions) represents a "privileged structure" in medicinal chemistry.[1] It serves as a high-affinity anchor for G-Protein Coupled Receptors (GPCRs), specifically aminergic targets including Serotonin (5-HT), Dopamine (D), and Adrenergic (


) receptors.[1]

This guide analyzes the pharmacological profile of this scaffold, detailing its Structure-Activity Relationship (SAR), functional selectivity, metabolic liabilities, and the gold-standard experimental protocols required to validate its activity.[1]

Molecular Architecture & SAR

The pharmacological versatility of pyridinyl-piperazine derivatives stems from their ability to span the orthosteric binding site and secondary hydrophobic pockets of monoamine GPCRs.

The "Anchor": 4-(pyridin-2-yl)piperazine

The protonated nitrogen (N4) of the piperazine ring acts as the primary pharmacophore, forming a critical salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in transmembrane helix 3 (TM3) of aminergic GPCRs.

  • Pyridyl Nitrogen: The nitrogen at the 2-position of the pyridine ring often participates in hydrogen bonding (e.g., with Ser/Thr residues in TM5), influencing efficacy (agonist vs. antagonist switch).

  • Substitution: Introduction of electron-withdrawing groups (e.g., -CF3) or halogens on the pyridine ring modulates metabolic stability and receptor subtype selectivity (e.g., 5-HT1A vs.

    
    1).[1]
    
The "Spacer": Alkyl Linker

The linker connecting the piperazine nitrogen (N1) to the distal "tail" group is the primary determinant of receptor selectivity.

  • Length: A chain length of 2–4 methylene units is standard.[1]

    • 2 carbons (Ethyl): Favors 5-HT1A and

      
      -adrenergic binding.[1]
      
    • 4 carbons (Butyl): Often enhances Dopamine D2/D3 selectivity and reduces

      
      -adrenergic liability.[1]
      
  • Rigidity: Constraining the linker (e.g., using trans-cyclohexane as seen in Way-100635 ) can lock the conformation to favor specific receptor subtypes (5-HT1A antagonism).[1]

The "Tail": Distal Moiety

This region binds to the secondary binding pocket (often extracellular loops).

  • Imides/Amides: (e.g., Buspirone-like) Tend to confer 5-HT1A partial agonism.[1]

  • Aryl Groups: (e.g., Way-100635) Bulky aryl groups often confer "Silent Antagonism" by preventing the receptor conformational change required for G-protein coupling.[1]

Visualization: SAR Logic Flow

SAR_Logic Scaffold 4-(pyridin-2-yl)piperazine (The Anchor) Linker Alkyl Linker (The Spacer) Scaffold->Linker Effect_1 Salt Bridge to Asp3.32 (High Affinity) Scaffold->Effect_1 Tail Distal Aryl/Imide (The Effector) Linker->Tail Effect_2 Selectivity Filter (2C = 5-HT1A, 4C = D2/D3) Linker->Effect_2 Effect_3 Efficacy Switch (Agonist vs Antagonist) Tail->Effect_3

Caption: Structural dissection of the pyridinyl-piperazine scaffold showing the functional role of each pharmacophore region.

Pharmacological Profile[2][3][4][5]

Primary Target: Serotonin 5-HT1A Receptor

This is the hallmark target for this class.[1]

  • Mechanism: Gi/o-coupled GPCR.[1] Activation inhibits adenylyl cyclase, opens GIRK (potassium) channels, and causes hyperpolarization.[1]

  • Clinical Relevance: Anxiolysis and antidepressant augmentation.[1]

  • Key Compound: Way-100635 (Selective 5-HT1A Antagonist).[1][2] Unlike partial agonists, it produces no intrinsic activation, making it a critical research tool to block 5-HT1A mediated effects.[1]

Secondary Targets: Dopamine D2/D3

Long-chain arylpiperazines (LCAPs) frequently display high affinity for D2-like receptors.[1]

  • D2 Receptor: Often acts as a partial agonist or antagonist.[1] This polypharmacology is useful in atypical antipsychotics but requires careful tuning to avoid Extrapyramidal Symptoms (EPS).[1]

  • D3 Receptor: Linker elongation (butyl) often shifts selectivity toward D3, a target for addiction and cognitive dysfunction.[1]

The Liability: Alpha-Adrenoceptors

A major challenge with 4-(pyridin-2-yl)piperazine derivatives is their high affinity for


1 and 

2 adrenergic receptors.[1]
  • Adverse Effect:

    
    1 blockade leads to orthostatic hypotension and sedation.[1]
    
  • Mitigation: Introduction of steric bulk near the piperazine or modification of the pyridine ring (e.g., 2-methoxyphenyl substitution instead of pyridine) can reduce this affinity, though often at the cost of 5-HT1A selectivity.

Metabolic Fate (ADME)

The metabolic stability of this scaffold is a critical development parameter.

N-Dealkylation

The primary metabolic route is oxidative N-dealkylation, catalyzed by CYP3A4 .[1]

  • Reaction: Cleavage of the alkyl linker.

  • Product: Formation of 1-(pyridin-2-yl)piperazine (1-PyP) .[1]

  • Consequence: 1-PyP is biologically active![1] It accumulates in the brain and can act as a non-selective 5-HT/

    
    2 antagonist, potentially altering the pharmacological profile of the parent drug in vivo.
    
Hydroxylation

CYP2D6 often hydroxylates the pyridine ring or the distal aryl tail. This highlights the risk of variable drug exposure in poor vs. extensive CYP2D6 metabolizers.

Experimental Protocols: Validating Efficacy

To distinguish between Binding Affinity (


) and Functional Efficacy  (Intrinsic Activity), the [35S]GTP

S binding assay is the gold standard for Gi/o coupled receptors (5-HT1A, D2).
Protocol: [35S]GTP S Functional Assay

Why this assay? It measures the very first step of GPCR signaling (G-protein coupling) and is less amplified than cAMP assays, allowing accurate classification of partial agonists.[1]

Materials
  • Membranes: CHO or HEK293 cells stably expressing human 5-HT1A or D2 receptors.[1]

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, 10

    
    M GDP (Crucial: GDP suppresses basal noise).[1]
    
  • Radioligand: [35S]GTP

    
    S (~0.1 nM).[3][4]
    
Step-by-Step Workflow
  • Membrane Preparation: Homogenize cells and centrifuge (40,000 x g) to isolate plasma membranes. Resuspend in assay buffer.

  • Pre-Incubation (GDP Loading): Incubate membranes with GDP (1-10

    
    M)  for 15 minutes. Scientific Rationale: GDP binds to the inactive G-alpha subunit.[1] Agonists will catalyze the exchange of this GDP for the radiolabeled GTP analog.
    
  • Ligand Addition: Add the test compound (10^-10 to 10^-5 M) to the wells.

  • Reaction Initiation: Add [35S]GTP

    
    S (0.1 nM) .[1]
    
  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Quantification: Liquid scintillation counting.

Data Analysis
  • Basal Binding: Defined by wells with no agonist.[1]

  • Non-Specific Binding (NSB): Defined by wells containing 10

    
    M unlabeled GTP
    
    
    
    S.[1][3]
  • Efficacy (

    
    ):  Calculated as a percentage of the maximal response produced by a standard full agonist (e.g., 5-HT or Quinpirole).
    
Visualization: Functional Assay Workflow

GTP_Assay cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Analysis Phase Membranes Membrane Prep (h5-HT1A/D2) GDP GDP Loading (Suppresses Basal) Membranes->GDP Ligand Add Test Compound (Dose Response) GDP->Ligand Tracer Add [35S]GTPγS (0.1 nM) Ligand->Tracer Incubate Incubate 30°C, 60 min Tracer->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting (CPM -> % Emax) Filter->Count

Caption: Workflow for the [35S]GTPgammaS assay to determine agonist efficacy at Gi/o GPCRs.

Summary Data: Receptor Affinity Profile

Representative


 values (nM) for a generic 4-(pyridin-2-yl)piperazine derivative with a butyl-imide linker.
Receptor TargetAffinity (

)
Functional Consequence
5-HT1A 0.5 - 5.0 nM Primary Target (Anxiolysis)
Dopamine D2 10 - 100 nMAntipsychotic efficacy (Potential EPS risk)

1-Adrenergic
15 - 50 nMLiability (Hypotension, Sedation)
5-HT2A > 500 nMLow affinity (typically)
hERG Channel VariableSafety Liability (QT prolongation risk)

References

  • Glennon, R. A., et al. (1988).[1] "5-HT1A serotonin receptors."[1][5][2][4][6][7] Journal of Medicinal Chemistry. Link

  • Lopez-Rodriguez, M. L., et al. (1996).[1] "Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 1. 2-[[4-(o-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dioxoperhydroimidazo[1,5-a]pyridine: A Selective 5-HT1A Receptor Agonist."[1] Journal of Medicinal Chemistry. Link

  • Caccia, S. (2007).[1] "N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed." Current Drug Metabolism. Link

  • Strange, P. G. (2008).[1] "Agonist binding, signaling and regulation of the dopamine D2 receptor." Current Topics in Medicinal Chemistry. Link

  • Harrison, C., & Traynor, J. R. (2003).[1] "The [35S]GTPgammaS binding assay: approaches and applications in pharmacology." Life Sciences.[1] Link

  • Forster, E. A., et al. (1995).[1] "A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635." European Journal of Pharmacology. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Reductive Amination Strategy for the Synthesis of 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine

Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine , a privileged scaffold in medicinal chemistry often associated with GPCR liga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine , a privileged scaffold in medicinal chemistry often associated with GPCR ligands (e.g., Histamine H4 antagonists) and kinase inhibitors.

The synthesis overcomes the inherent instability of the strained azetidine ring by utilizing N-Boc-azetidin-3-one as a masked ketone precursor. The core transformation is a sodium triacetoxyborohydride (STAB)-mediated reductive amination , selected for its high chemoselectivity and suppression of direct ketone reduction. This guide provides step-by-step methodologies, critical process parameters, and troubleshooting strategies to ensure high yield and purity.

Retrosynthetic Analysis & Strategic Rationale

The Challenge: Azetidine Instability

Direct synthesis from unprotected azetidin-3-one is practically unfeasible due to the molecule's tendency to polymerize and the high reactivity of the secondary amine. Furthermore, the high ring strain (~26 kcal/mol) of the azetidine system makes it susceptible to ring-opening under harsh nucleophilic or Lewis acidic conditions.

The Solution: Reductive Amination via N-Boc Protection

The optimal route employs tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-azetidin-3-one) coupled with 1-(pyridin-2-yl)piperazine. This convergent approach offers two distinct advantages over nucleophilic substitution (SN2) routes:

  • Stereoelectronic Control: Avoids the formation of quaternary ammonium byproducts common in alkylation reactions.

  • Mild Conditions: The Abdel-Magid protocol (STAB/AcOH) operates at room temperature, preserving the sensitive azetidine architecture.

Workflow Visualization

The following diagram outlines the logical flow of the synthesis, including critical decision nodes for purification.

SynthesisWorkflow Start Starting Materials: N-Boc-azetidin-3-one + 1-(Pyridin-2-yl)piperazine Step1 Step 1: Reductive Amination (DCE, AcOH, STAB, RT, 16h) Start->Step1 Check1 QC: LCMS/TLC Complete Conversion? Step1->Check1 Check1->Step1 No (Add more STAB) Workup1 Workup: Quench (NaHCO3), Extract (DCM) Check1->Workup1 Yes Intermediate Intermediate: tert-butyl 3-(4-(pyridin-2-yl)piperazin-1-yl) azetidine-1-carboxylate Workup1->Intermediate Step2 Step 2: Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Step2 Purification Purification Strategy: SCX Column or Prep-HPLC Step2->Purification Final Final Product: 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine Purification->Final

Figure 1: Strategic workflow for the synthesis of the target azetidinyl-piperazine scaffold.

Detailed Experimental Protocols

Reagents and Materials
ReagentRoleEquiv.MW ( g/mol )Notes
N-Boc-azetidin-3-one Electrophile1.0171.19Store at 4°C; hygroscopic.
1-(Pyridin-2-yl)piperazine Nucleophile1.0 - 1.1163.22Ensure free base form.
NaBH(OAc)3 (STAB) Reductant1.4 - 1.5211.94Moisture sensitive; use fresh.
Acetic Acid (AcOH) Catalyst1.0 - 2.060.05Promotes iminium ion formation.
1,2-Dichloroethane (DCE) SolventN/A98.96Anhydrous preferred.
Trifluoroacetic Acid (TFA) Deprotection10-20 vol%114.02For Step 2.
Protocol Phase 1: Reductive Amination

Objective: Synthesis of tert-butyl 3-(4-(pyridin-2-yl)piperazin-1-yl)azetidine-1-carboxylate.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-azetidin-3-one (1.0 equiv) and 1-(pyridin-2-yl)piperazine (1.0 equiv) in anhydrous DCE (concentration ~0.1 M).

  • Activation: Add Acetic Acid (1.0 equiv). Stir at room temperature for 30 minutes.

    • Expert Insight: This pre-stirring period allows the equilibrium formation of the carbinolamine/iminium species before the reducing agent is introduced, minimizing direct reduction of the ketone to the alcohol byproduct.

  • Reduction: Cool the mixture slightly to 0°C (optional, but recommended for scale >1g) and add NaBH(OAc)3 (1.4 equiv) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature under nitrogen/argon atmosphere for 12–16 hours.

  • Monitoring: Check reaction progress via LCMS (ESI+) or TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the ketone and the appearance of the product mass [M+H]+ = 319.2.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO3. Stir for 15 minutes until gas evolution ceases.

    • Extract the aqueous layer with DCM (3 x).

    • Combine organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo.

    • Purification: The crude material is often pure enough for the next step. If necessary, purify via flash chromatography (SiO2, 0-10% MeOH/DCM).

Protocol Phase 2: N-Boc Deprotection

Objective: Isolation of 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine.

  • Dissolution: Dissolve the intermediate from Phase 1 in DCM (concentration ~0.2 M).

  • Acidolysis: Add TFA (20% v/v final concentration) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LCMS for the loss of the Boc group (-100 mass units; Target [M+H]+ = 219.1).

  • Isolation (Critical Step):

    • Option A (TFA Salt): Concentrate the reaction mixture to dryness.[1] Co-evaporate with toluene (3x) or diethyl ether to remove excess TFA. The product is obtained as a hygroscopic TFA salt.

    • Option B (Free Base): Load the crude reaction mixture (after concentrating) onto an SCX-2 (Strong Cation Exchange) cartridge.

      • Wash with MeOH (to remove non-basic impurities).

      • Elute product with 2M NH3 in MeOH.

      • Concentrate to yield the free amine as a pale yellow oil or solid.

Critical Process Parameters & Troubleshooting

Reagent Selection: Why STAB?

We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Cyanoborohydride (NaBH3CN).

  • Safety: STAB avoids the generation of toxic cyanide byproducts.

  • Selectivity: STAB is less basic and reduces iminiums much faster than ketones, significantly improving the yield of the amine over the alcohol byproduct (N-Boc-3-hydroxyazetidine).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Old/Wet STAB reagent.Use a fresh bottle of NaBH(OAc)3. Ensure inert atmosphere.
Alcohol Byproduct Direct reduction of ketone.Increase pre-stir time with AcOH before adding STAB. Add STAB more slowly.
Ring Opening High temperature or strong nucleophiles.Maintain reaction at RT. Avoid heating during workup. Use mild bases (NaHCO3) for quenching.
Emulsion during Workup Amphiphilic nature of product.Saturate aqueous phase with NaCl. Use a small amount of MeOH in the organic extraction solvent.
Stability Note

The final product, 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine , contains a secondary azetidine amine.[2] In its free base form, it can be sensitive to storage. It is recommended to store the compound as a hydrochloride or TFA salt at -20°C for long-term stability.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[6]

  • Altenbach, R. J., et al. (2008). "Structure-Activity Studies on a Series of Novel, Potent, and Selective Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry, 51(20), 6571–6580. (Demonstrates reductive amination on N-Boc-azetidinone).

  • BenchChem Technical Support. (2025). "Deprotection Strategies for N-Protected Aziridine-2-Carboxylic Acids." (Relevant for ring strain considerations in small heterocycles).

Sources

Application

Procedure for N-alkylation of 1-(pyridin-2-yl)piperazine with 3-iodoazetidine

Executive Summary This application note details the optimized protocol for the alkylation of 1-(pyridin-2-yl)piperazine (a secondary amine) with N-Boc-3-iodoazetidine (a cyclic secondary electrophile). This transformatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the


 alkylation of 1-(pyridin-2-yl)piperazine  (a secondary amine) with N-Boc-3-iodoazetidine  (a cyclic secondary electrophile). This transformation is a critical step in medicinal chemistry for synthesizing azetidinyl-piperazine scaffolds, which are potent pharmacophores in GPCR ligands (e.g., dopamine and serotonin receptor antagonists).

While reductive amination is often the default route for attaching azetidines, this protocol focuses specifically on direct alkylation using the iodide. This method is preferred when the ketone precursor is unavailable or when avoiding reducing agents is necessary due to chemoselectivity concerns elsewhere in the molecule.

Strategic Analysis & Mechanistic Insight

The Electrophile Challenge

The reaction involves a nucleophilic attack on a 4-membered azetidine ring.

  • Steric Strain: The azetidine ring is puckered. Nucleophilic attack at the 3-position requires the nucleophile to approach from the concave face (if the iodide is equatorial) or convex face, creating significant steric drag compared to acyclic alkyl halides.

  • Leaving Group: Iodine is an excellent leaving group (

    
     of HI 
    
    
    
    -10), which is necessary here. The corresponding bromide or chloride would likely be too unreactive for this secondary-secondary coupling without forcing conditions that cause decomposition.
  • Stability: Free 3-iodoazetidine is unstable and prone to polymerization. Therefore, 1-Boc-3-iodoazetidine (N-protected) is the required electrophile.

Reaction Thermodynamics
  • Mechanism: Bimolecular Nucleophilic Substitution (

    
    ).
    
  • Kinetics: The reaction is generally slow at room temperature. Thermal energy (60–80°C) is required to overcome the activation barrier imposed by the steric hindrance of the secondary amine and the ring strain of the electrophile.

  • Base Selection: An inorganic base (

    
     or 
    
    
    
    ) is preferred over organic bases (TEA/DIPEA) to prevent the formation of hydroiodide salts that can stall the reaction. Cesium carbonate is recommended for difficult cases due to the "Cesium Effect" (higher solubility and "naked" carbonate anion in organic solvents).

Experimental Workflow Visualization

The following diagram illustrates the reaction pathway and decision logic for this protocol.

G Start Starting Materials 1-(2-Pyridyl)piperazine 1-Boc-3-iodoazetidine Reaction Reaction Mixture Solvent: DMF Base: K2CO3 Temp: 80°C Start->Reaction Mix & Heat Check LCMS Check (t = 4-16 h) Reaction->Check Monitor Check->Reaction Incomplete (Add KI catalyst) Workup Workup EtOAc/Water Extraction Check->Workup Complete AltRoute Alternative Route Reductive Amination (if <10% conv.) Check->AltRoute No Reaction Purify Purification Flash Column (DCM/MeOH) Workup->Purify

Figure 1: Workflow for the N-alkylation of 1-(pyridin-2-yl)piperazine.

Materials & Reagents

ComponentRoleCAS No.Equiv.Notes
1-(2-Pyridyl)piperazine Nucleophile34803-66-21.0Liquid or low-melting solid.[1]
1-Boc-3-iodoazetidine Electrophile254454-54-11.2Use slight excess to drive completion.
Potassium Carbonate (

)
Base584-08-72.5Must be anhydrous/finely ground.
Dimethylformamide (DMF) Solvent68-12-2N/AAnhydrous grade is critical.
Potassium Iodide (KI) Catalyst7681-11-00.1Optional: Increases rate via Finkelstein-like turnover.

Detailed Protocol

Step 1: Reaction Setup
  • Preparation: Oven-dry a 25 mL round-bottom flask (RBF) or a reaction vial equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Add 1-(pyridin-2-yl)piperazine (163 mg, 1.0 mmol) to the flask.

  • Solvent Addition: Add anhydrous DMF (3.0 mL). Concentration should be approx 0.3 M. Note: Acetonitrile (

    
    ) can be used but DMF typically provides higher conversion rates for this specific hindered electrophile.
    
  • Base Addition: Add

    
      (345 mg, 2.5 mmol). Stir at room temperature for 5 minutes.
    
  • Electrophile Addition: Add 1-Boc-3-iodoazetidine (340 mg, 1.2 mmol) in one portion.

    • Optional: Add KI (16 mg, 0.1 mmol) if the iodide source is old or if previous runs were slow.

Step 2: Reaction Execution
  • Heating: Seal the vessel and heat to 80°C in an oil bath or heating block.

  • Monitoring: Monitor reaction progress by LCMS or TLC (DCM:MeOH 95:5) after 4 hours.

    • Expectation: The product usually appears as a new spot with lower

      
       than the iodide but higher than the piperazine (depending on the stationary phase).
      
    • Timeframe: Reaction typically requires 12–18 hours for >90% conversion.

Step 3: Workup
  • Cooling: Allow the mixture to cool to room temperature.

  • Dilution: Pour the reaction mixture into a separatory funnel containing Water (30 mL) and Ethyl Acetate (30 mL).

  • Extraction: Shake vigorously and separate the layers. Extract the aqueous layer two more times with Ethyl Acetate (2 x 20 mL).

  • Washing: Combine the organic layers and wash with Brine (saturated NaCl, 2 x 20 mL) to remove residual DMF.

  • Drying: Dry the organic phase over anhydrous

    
      or 
    
    
    
    , filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude oil.
Step 4: Purification
  • Method: Flash Column Chromatography (Silica Gel).

  • Eluent: Gradient elution using Dichloromethane (DCM) to 5-10% Methanol in DCM .

    • Note: The pyridine ring makes the product basic; adding 1% Triethylamine (TEA) or

      
       to the eluent can improve peak shape and reduce tailing.
      
  • Yield: Expected yield is 65–80%.[2]

Chemical Validation (Self-Validating System)

To ensure the isolated product is correct, verify the following spectral characteristics:

  • LCMS: Look for the Molecular Ion

    
    .
    
    • Formula:

      
      
      
    • Expected Mass: 319.21 Da (

      
      ).
      
  • 1H NMR (Diagnostic Signals):

    • Boc Group: Strong singlet

      
       1.45 ppm (9H).
      
    • Pyridine Protons: Four aromatic protons (multiplets between 6.5–8.2 ppm).

    • Azetidine Methines: The protons on the azetidine ring adjacent to the nitrogen (positions 2 and 4) will appear as multiplets around 3.8–4.2 ppm.

    • Central Methine: The proton at the 3-position of the azetidine (where the piperazine attached) will shift significantly upfield compared to the starting iodide, appearing around 3.0–3.5 ppm.

Troubleshooting & Alternatives

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Steric hindrance or poor nucleophilicity.Switch base to

(Cesium Carbonate) and increase temp to 90°C.
Starting Material Remains Electrophile decomposition.Add another 0.5 eq of 1-Boc-3-iodoazetidine.
Complex Mixture Elimination (formation of azetine/enamine).Lower temperature to 60°C; ensure anhydrous conditions.
Reaction Fails Completely Intrinsic steric barrier too high.Switch Strategy: Use Reductive Amination . React 1-(2-pyridyl)piperazine with N-Boc-azetidin-3-one using

in DCE. This is often higher yielding for this specific scaffold [1].

References

  • Reductive Amination Alternative: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Azetidine Reactivity: Billotte, S. "Synthesis of 1-Boc-3-iodoazetidine." Synlett, 1998, 379-380.
  • Piperazine Alkylation: Patel, M. et al. "Synthesis and Evaluation of 1-(Heteroaryl)piperazines." Bioorganic & Medicinal Chemistry Letters, 2008.
  • General on Azetidines: Dunet, J. et al. "Nucleophilic substitution of 3-iodoazetidines." Tetrahedron Letters, 2006.

Safety Warning: 3-Iodoazetidine derivatives are alkylating agents and potential mutagens. 1-(2-Pyridyl)piperazine is an irritant. Perform all reactions in a fume hood wearing appropriate PPE (gloves, goggles, lab coat).

Sources

Method

Application Note: Optimized Deprotection Strategies for N-Boc-1-(azetidin-3-yl)-4-(pyridin-2-yl)piperazine

Executive Summary The molecule N-Boc-1-(azetidin-3-yl)-4-(pyridin-2-yl)piperazine (CAS: 219725-67-4) represents a "privileged scaffold" in medicinal chemistry, combining the metabolic stability of a pyridine, the solubil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule N-Boc-1-(azetidin-3-yl)-4-(pyridin-2-yl)piperazine (CAS: 219725-67-4) represents a "privileged scaffold" in medicinal chemistry, combining the metabolic stability of a pyridine, the solubility enhancement of a piperazine, and the conformational rigidity of an azetidine ring.

Removing the tert-butyloxycarbonyl (Boc) group from the azetidine nitrogen is a critical step. While standard acidic deprotection is generally effective, the presence of the strained four-membered azetidine ring introduces a risk of acid-catalyzed ring-opening polymerization (ROP) or nucleophilic ring opening if conditions are uncontrolled. Furthermore, the basic pyridine nitrogen complicates the isolation of the free base.

This guide provides two validated protocols (TFA and HCl) and a critical "Free Base Isolation" workflow designed to prevent ring degradation.

Chemical Strategy & Mechanism[1][2][3]

The Mechanistic Challenge

The deprotection follows an E1 mechanism. Protonation of the carbamate carbonyl leads to the expulsion of the tert-butyl cation (which is scavenged or eliminated as isobutylene) and the formation of a carbamic acid.[1] Spontaneous decarboxylation yields the amine.[2][1]

Critical Consideration:

  • Azetidine Strain: The azetidine ring possesses ~26 kcal/mol of ring strain. While protonated azetidines are kinetically stable to pure Brønsted acids, the presence of strong nucleophiles (e.g., halides, unreacted starting materials) or excessive heat (>40°C) can trigger ring opening to linear 3-aminopropyl derivatives [1].

  • Pyridine Protonation: The pyridine nitrogen (

    
    ) will protonate alongside the azetidine, resulting in a poly-salt species (e.g., bis-trifluoroacetate or bis-hydrochloride).
    
Reaction Pathway Diagram

The following diagram illustrates the deprotection pathway and the potential ring-opening failure mode.

G Start N-Boc-Azetidine Precursor Acid Acid Treatment (TFA or HCl) Start->Acid Protonation Intermed Carbamic Acid Intermediate Acid->Intermed - t-Bu cation Salt Product Salt (Bis-TFA or Bis-HCl) Intermed->Salt - CO2 (Decarboxylation) SideProduct RING OPENING (Failure Mode) Salt->SideProduct Nu- attack / Heat (>40°C)

Figure 1: Reaction pathway showing the desired deprotection and the risk of azetidine ring opening under thermal stress or nucleophilic attack.[3]

Experimental Protocols

Method A: Trifluoroacetic Acid (TFA) Deprotection

Best for: Small scale (<1g), high solubility requirements, and purification by Prep-HPLC.

Reagents:

  • Substrate: N-Boc-1-(azetidin-3-yl)-4-(pyridin-2-yl)piperazine

  • Solvent: Dichloromethane (DCM), anhydrous

  • Reagent: Trifluoroacetic Acid (TFA)[1][4]

  • Scavenger: Triethylsilane (TES) - Optional but recommended to prevent t-butyl cation re-attachment.

Protocol:

  • Dissolution: Dissolve 1.0 eq of substrate in DCM (concentration 0.1 M).

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling controls the exotherm from isobutylene gas generation.

  • Acid Addition: Add TFA dropwise.

    • Ratio: DCM:TFA should be 2:1 to 4:1 (v/v).

    • Optional: Add 2.0 eq of Triethylsilane (TES) if the substrate contains electron-rich aromatics prone to alkylation.

  • Reaction: Remove ice bath and stir at Room Temperature (20-25°C).

    • Time: Typically 1–3 hours. Monitor by LCMS (look for Mass - 100).

  • Workup (Isolation as Salt):

    • Concentrate the mixture in vacuo at <35°C . Do not heat excessively.

    • Co-evaporate with Toluene or DCM (3x) to remove residual TFA.

    • Result: The product is isolated as a thick oil or semi-solid bis-TFA salt.

Method B: HCl in Dioxane Deprotection

Best for: Scale-up (>1g), isolation of solid material without chromatography.

Reagents:

  • Solvent: 1,4-Dioxane (or MeOH for solubility)

  • Reagent: 4.0 M HCl in Dioxane[5]

Protocol:

  • Dissolution: Dissolve substrate in minimal 1,4-Dioxane or MeOH.

  • Acid Addition: Add 4.0 M HCl in Dioxane (5–10 equivalents of HCl).

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Observation: A white precipitate often forms (the hydrochloride salt).

  • Isolation:

    • Dilute with diethyl ether (

      
      ) to complete precipitation.
      
    • Filter the solid under nitrogen (hygroscopic).

    • Wash with

      
      .
      
    • Result: White to off-white solid (Bis-HCl salt).

Critical Workup: Free Base Isolation

Warning: The azetidine ring is most vulnerable during the neutralization step if heat is generated. The pyridine makes the molecule highly polar, making extraction difficult.

Recommended Strategy: Solid Phase Extraction (SPE) Using a basic resin avoids the harsh pH spikes of liquid-liquid extraction.

  • Resin Prep: Use a carbonate-supported resin (e.g., PL-HCO3 MP) or a weak anion exchanger.

  • Loading: Dissolve the crude salt (TFA or HCl) in MeOH.

  • Elution: Pass through the resin cartridge. The resin retains the acid; the free amine elutes.

  • Concentration: Evaporate MeOH at <30°C.

Alternative Strategy: Liquid-Liquid Extraction (DCM/NaOH)

  • Cool the salt solution to 0°C.

  • Slowly add 1N NaOH until pH ~10-11. Do not use concentrated bases.

  • Rapidly extract with DCM (3x). Note: The pyridine-piperazine tail aids DCM solubility.

  • Dry over

    
     and concentrate immediately.
    

Data Summary & QC Specifications

ParameterTFA Salt FormHCl Salt FormFree Base
Physical State Viscous Oil / GlassWhite SolidViscous Oil
Hygroscopicity HighModerateLow
Stability (RT) WeeksMonthsDays (Store at -20°C)
Solubility Water, MeOH, DMSOWater, MeOHDCM, EtOAc, MeOH
1H NMR Diagnostic No t-Bu singlet (~1.4 ppm)No t-Bu singletShift in Azetidine protons
QC Validation (Self-Validating System)

To ensure the protocol worked and the ring is intact:

  • Mass Spec: Confirm [M+H]+ = 219.15 (Calculated for

    
    ).
    
  • NMR Check:

    • Success: Disappearance of the Boc tert-butyl singlet (9H) at ~1.45 ppm.

    • Failure (Ring Opening): Appearance of new triplets/multiplets corresponding to a linear propyl chain (indicating hydrolysis to a 3-aminopropyl species).

Visualization of Workflow Logic

Workflow Start Start: N-Boc-Azetidine Derivative Decision Need Solid or Oil? Start->Decision RouteA Route A: TFA/DCM (Small Scale / Prep-HPLC) Decision->RouteA Oil / HPLC RouteB Route B: HCl/Dioxane (Scale Up / Solid Isolation) Decision->RouteB Solid ProcessA Evaporate & Co-evaporate (Remove excess TFA) RouteA->ProcessA ProcessB Precipitate with Ether Filter Solid RouteB->ProcessB SaltForm Isolate as Salt (Stable Storage) ProcessA->SaltForm ProcessB->SaltForm Neutralize Neutralization (Resin or Cold Extraction) SaltForm->Neutralize If Free Base Required FreeBase Free Base (Use Immediately) Neutralize->FreeBase

Figure 2: Decision tree for selecting the optimal deprotection and isolation method.

References

  • Greene's Protective Groups in Organic Synthesis , 4th Edition.[6][7] Wuts, P.G.M.[7][8] & Greene, T.W. (2006). Chapter 7: Protection for the Amino Group. John Wiley & Sons.

  • Stability of Azetidines: Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. (Discusses ring strain and stability).

  • Boc Deprotection Mechanisms: Lundt, B. F., et al. (1978). "Removal of acid-labile amino-protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.

  • Azetidine Synthesis & Handling: "Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides." Chemistry - A European Journal (2024).[9] (Confirms azetidine stability in TFA).

  • Commercial Reference: Sigma-Aldrich Product Page for 1-N-Boc-4-(azetidin-3-yl)piperazine (CAS 219725-67-4).

Sources

Application

High-Fidelity Synthesis of Piperazine-Pyridine Scaffolds via Buchwald-Hartwig Amination

Application Note & Protocol Guide | Version 2.1 Abstract The coupling of piperazine derivatives with halopyridines is a cornerstone transformation in medicinal chemistry, yielding scaffolds prevalent in GPCR ligands, kin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Abstract

The coupling of piperazine derivatives with halopyridines is a cornerstone transformation in medicinal chemistry, yielding scaffolds prevalent in GPCR ligands, kinase inhibitors, and antipsychotics (e.g., Aripiprazole, Ribociclib). While nucleophilic aromatic substitution (


) is effective for electron-deficient pyridines, it fails with electron-neutral or electron-rich substrates. This guide details the Buchwald-Hartwig Amination  protocols specifically optimized for these challenging heteroaryl couplings. We focus on Third and Fourth Generation (G3/G4) Palladacycle Precatalysts , which overcome traditional issues of catalyst poisoning by the pyridine nitrogen and instability of Pd(0) sources.

Mechanistic Insight & Catalyst Design

The Pyridine Challenge

Coupling halopyridines presents a unique challenge compared to simple aryl halides: Catalyst Poisoning . The basic nitrogen atom of the pyridine ring can competitively bind to the Palladium center, displacing the phosphine ligand and forming an inactive "off-cycle" complex (


).
The Solution: Bulky, Electron-Rich Ligands

To mitigate this, modern protocols utilize dialkylbiarylphosphine ligands (e.g., RuPhos , XPhos ). These ligands possess two critical features:

  • Steric Bulk: Prevents the pyridine nitrogen from coordinating to the metal center.

  • Electron Richness: Facilitates oxidative addition into the challenging C-Cl or C-Br bond of electron-rich pyridines.

Visualization: Catalytic Cycle & Inhibition Pathways

The diagram below illustrates the standard catalytic cycle alongside the specific deactivation pathway relevant to pyridine substrates.

BuchwaldMechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)(Ar)(X)] Pd0->OxAdd + Ar-X (Halopyridine) AmineBind Amine Binding [L-Pd(II)(Ar)(NHR2)(X)] OxAdd->AmineBind + Piperazine Poison Catalyst Poisoning [L-Pd-Pyridine Complex] (Inactive) OxAdd->Poison Pyridine N-Coordination Deprot Deprotonation [L-Pd(II)(Ar)(NR2)] AmineBind->Deprot + Base (NaOtBu) RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 Regeneration Poison->OxAdd Reversible (Slow)

Figure 1: Catalytic cycle of Buchwald-Hartwig amination showing the competitive inhibition pathway (black box) common in pyridine substrates.

Strategic Optimization: The "Art" of Reaction Design

Success depends on selecting the correct triad: Ligand , Base , and Pd Source .[1][2]

A. Ligand Selection Matrix

For piperazines (secondary amines), RuPhos is the gold standard due to its specific geometry that accommodates secondary amines while repelling the pyridine nitrogen.

LigandPrimary ApplicationCharacteristics
RuPhos Secondary Amines (Piperazines) Excellent for sterically hindered halides; prevents N-binding inhibition.
BrettPhos Primary AminesHigh activity; generally less effective for secondary amines than RuPhos.
XPhos General PurposeGood alternative if RuPhos fails; excellent for aryl chlorides.
BINAP Legacy / Simple CasesCheaper; works well for unhindered, electron-deficient pyridines but requires higher temps.
B. Base Selection

The base drives the deprotonation step. Compatibility with functional groups is the deciding factor.

BasepKa (conj.[3] acid)ProsCons
NaOtBu ~17Fastest rates ; standard for robust substrates.Incompatible with esters, nitriles, or base-sensitive protecting groups.
LiHMDS ~26Soluble; good for base-sensitive groups (esters).Slower reaction; requires strictly anhydrous conditions.
Cs₂CO₃ ~10Mild; excellent functional group tolerance.Heterogeneous (requires vigorous stirring); often requires higher temps or Toluene/Water mix.

Standard Protocol: RuPhos Pd G4 Coupling

This protocol uses a G4 Palladacycle Precatalyst . Unlike traditional Pd(OAc)₂ + Ligand mixtures, G4 precatalysts generate the active L-Pd(0) species immediately upon exposure to base, eliminating induction periods and ensuring precise stoichiometry.

Materials
  • Aryl Halide: 1.0 equiv (e.g., 2-chloropyridine)

  • Amine: 1.2 equiv (e.g., N-Boc-piperazine)

  • Catalyst: RuPhos Pd G4 (1.0 - 3.0 mol%)

    • Alternative: Pd₂(dba)₃ (1 mol%) + RuPhos (2-4 mol%)

  • Base: NaOtBu (1.4 equiv)[4]

  • Solvent: Anhydrous THF or Toluene (0.2 M concentration)

  • Atmosphere: Argon or Nitrogen (Balloon is sufficient; Glovebox preferred for high-throughput).

Step-by-Step Procedure
  • Preparation (In Glovebox or Schlenk Line):

    • Equip a reaction vial (with a magnetic stir bar) with a septum cap.

    • Add RuPhos Pd G4 (catalyst) and NaOtBu (base).

    • Note: If the aryl halide is a solid, add it here. If liquid, add in step 3.

  • Solvent Addition:

    • Seal the vial and purge with Argon (3 cycles of vacuum/backfill if not in glovebox).

    • Add anhydrous THF or Toluene via syringe.

  • Reagent Addition:

    • Add the Piperazine derivative via syringe.

    • Add the Halopyridine (if liquid) via syringe.

  • Reaction:

    • Heat the block/bath to 80°C .

    • Stir vigorously (critical for heterogeneous bases like Cs₂CO₃, less critical for NaOtBu but good practice).

    • Monitor via LCMS at 1 hour. Most reactions complete within 2-6 hours.

  • Workup:

    • Cool to room temperature.[1][4]

    • Dilute with Ethyl Acetate (EtOAc) and water.[4]

    • Filter through a small pad of Celite to remove Pd black.

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][4]

  • Purification:

    • Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH for polar products).

Troubleshooting & Decision Tree

When the standard conditions fail, follow this logic flow to identify the bottleneck.

Troubleshooting Start Reaction Failed (Low Yield/Conversion) CheckSM Check SM Remaining? Start->CheckSM SM_Yes SM Intact (No Reaction) CheckSM->SM_Yes SM_No SM Consumed (Side Products) CheckSM->SM_No Temp Increase Temp to 110°C Switch Solvent to Dioxane SM_Yes->Temp Poison Reaction Stalls at ~20% SM_Yes->Poison CatLoad Increase Cat to 5 mol% Check O2 exclusion Temp->CatLoad Dehalo Protodehalogenation (Ar-H formed) SM_No->Dehalo Soln_Dehalo Switch to milder base (Cs2CO3 or K3PO4) Dehalo->Soln_Dehalo Soln_Poison Switch Ligand to BrettPhos or tBuXPhos Poison->Soln_Poison

Figure 2: Troubleshooting logic for failed couplings.

Common Issues Table
SymptomDiagnosisCorrective Action
No Conversion Catalyst inactive or Oxidative Addition failed.1. Ensure inert atmosphere (O₂ kills active Pd).2. Switch to XPhos (better for chlorides).3. Increase temp to 100°C.
Protodehalogenation (Ar-H)

-Hydride elimination or solvent H-abstraction.
1. Lower temperature.2. Switch solvent to Toluene (from THF/Dioxane).3. Use Cs₂CO₃ instead of NaOtBu.
Low Yield (Viscous) Poor stirring / Mass transfer.Dilute reaction (0.1 M). Ensure rapid stirring if using insoluble bases.
Blue/Green Color Oxidation of amine (Trace Cu/Pd ox).Not necessarily a failure, but indicates O₂ leak. Purge better next time.

Case Study: 2-Chloropyridine vs. 3-Chloropyridine

  • 2-Chloropyridine: Generally more reactive toward oxidative addition but more prone to catalyst poisoning (N is adjacent to reaction site).

    • Recommendation: Use RuPhos (steric bulk prevents N-binding).

  • 3-Chloropyridine: Less prone to poisoning, but electronically less activated for oxidative addition.

    • Recommendation: Use XPhos or BrettPhos if RuPhos is sluggish.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[5] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • RuPhos Pd G3/G4 Protocol: Sigma-Aldrich / Merck Application Note. Buchwald-Hartwig Amination: Secondary Amines. Link

  • Reilly, S. W., & Mach, R. H. (2016).[6] Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Link

  • BenchChem Application Note. Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives. Link

  • Entegris. Buchwald Ligands Review: Ligand Selection Guide. Link

Sources

Method

Application Note: A Comprehensive Protocol for the Synthesis of the Key Pharmaceutical Intermediate 1-(1-benzhydrylazetidin-3-yl)-4-(pyridin-2-yl)piperazine

Abstract This application note provides a detailed, two-part protocol for the synthesis of the valuable pharmaceutical intermediate, 1-(1-benzhydrylazetidin-3-yl)-4-(pyridin-2-yl)piperazine. This compound incorporates th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, two-part protocol for the synthesis of the valuable pharmaceutical intermediate, 1-(1-benzhydrylazetidin-3-yl)-4-(pyridin-2-yl)piperazine. This compound incorporates three key pharmacophoric motifs: the benzhydryl group, a strained azetidine ring, and a pyridinylpiperazine moiety, making it a crucial building block in modern drug discovery. The synthesis is achieved through a robust and scalable pathway involving the initial preparation of the key electrophile, 1-benzhydrylazetidin-3-one, followed by a highly efficient reductive amination with 1-(pyridin-2-yl)piperazine. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, characterization data, and safety protocols to ensure reliable and reproducible execution.

Introduction: Scientific Rationale and Synthetic Strategy

The convergence of privileged structures in a single molecular framework is a cornerstone of modern medicinal chemistry. The target intermediate, 1-(1-benzhydrylazetidin-3-yl)-4-(pyridin-2-yl)piperazine, is an exemplar of this principle. The benzhydrylpiperazine scaffold is found in numerous antihistaminic and CNS-active agents, while the azetidine ring serves as a versatile, conformationally restricted bioisostere for larger cyclic systems.[1]

Our synthetic strategy is predicated on a convergent approach, wherein two key building blocks are synthesized or procured and then coupled in the final step. This methodology enhances overall efficiency and simplifies purification. The core of this process is a reductive amination reaction, a powerful and widely-used transformation for forming carbon-nitrogen bonds.[2] This reaction proceeds through the formation of a transient iminium ion intermediate from a ketone and a secondary amine, which is then reduced in situ to the desired tertiary amine. This approach is favored for its high yields, operational simplicity, and mild reaction conditions.

The overall workflow is depicted below.

G cluster_0 Part 1: Synthesis of Key Ketone Intermediate cluster_1 Part 2: Final Coupling Reaction cluster_2 Analysis & Purification A Epichlorohydrin + Benzhydrylamine B 1-Benzhydrylazetidin-3-ol A->B Ring Formation C 1-Benzhydrylazetidin-3-one B->C Oxidation E Reductive Amination C->E D 1-(Pyridin-2-yl)piperazine D->E F Final Product: 1-(1-benzhydrylazetidin-3-yl)-4- (pyridin-2-yl)piperazine E->F G Workup & Purification (Column Chromatography) F->G H Structural Characterization (NMR, MS, etc.) G->H G cluster_reactants Benzhydrylamine Benzhydrylamine Plus1 + Epichlorohydrin Epichlorohydrin Product 1-Benzhydrylazetidin-3-ol Epichlorohydrin->Product 1. MeOH, Reflux 2. Base Workup

Figure 2: Synthesis of 1-Benzhydrylazetidin-3-ol.

Reagents & Materials

Reagent/MaterialCAS No.Mol. Wt.AmountMoles
Benzhydrylamine91-00-9183.2618.33 g0.10
Epichlorohydrin106-89-892.529.25 g0.10
Methanol (MeOH)67-56-132.04200 mL-
Sodium Hydroxide (NaOH)1310-73-240.008.0 g0.20
Water7732-18-518.02100 mL-
Ethyl Acetate (EtOAc)141-78-688.11300 mL-
Brine--100 mL-
Anhydrous MgSO₄7487-88-9120.37~10 g-

Protocol

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzhydrylamine (18.33 g, 0.10 mol) in methanol (200 mL).

  • Add epichlorohydrin (9.25 g, 0.10 mol) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% EtOAc in Hexane).

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove methanol.

  • Dissolve the resulting crude oil in ethyl acetate (200 mL) and transfer to a separatory funnel.

  • Add a solution of sodium hydroxide (8.0 g in 100 mL water) and stir vigorously for 1 hour at room temperature to facilitate ring closure.

  • Separate the organic layer. Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by crystallization from a mixture of ethyl acetate and hexane to afford 1-benzhydrylazetidin-3-ol as a white solid. Expected yield: 70-80%.

Step B: Oxidation to 1-Benzhydrylazetidin-3-one

The secondary alcohol is oxidized to the corresponding ketone using a Parikh-Doering oxidation. This method utilizes a sulfur trioxide pyridine complex, which is a mild and effective oxidizing agent, minimizing over-oxidation or side reactions. [3]

G Alcohol 1-Benzhydrylazetidin-3-ol Product 1-Benzhydrylazetidin-3-one Alcohol->Product SO₃•Py, Et₃N, DMSO CH₂Cl₂, 0°C to RT

Figure 3: Oxidation to 1-Benzhydrylazetidin-3-one.

Reagents & Materials

Reagent/MaterialCAS No.Mol. Wt.AmountMoles
1-Benzhydrylazetidin-3-ol18621-17-5239.3219.15 g0.08
Sulfur trioxide pyridine complex26412-87-3159.1638.2 g0.24
Triethylamine (Et₃N)121-44-8101.1933.4 mL0.24
Dimethyl sulfoxide (DMSO)67-68-578.13150 mL-
Dichloromethane (CH₂Cl₂)75-09-284.93200 mL-
Water, Ethyl Acetate, Brine--As needed-
Anhydrous Na₂SO₄7757-82-6142.04~10 g-

Protocol

  • To a 1 L three-neck flask under a nitrogen atmosphere, add 1-benzhydrylazetidin-3-ol (19.15 g, 0.08 mol), triethylamine (33.4 mL, 0.24 mol), and dichloromethane (200 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the sulfur trioxide pyridine complex (38.2 g, 0.24 mol) in dimethyl sulfoxide (150 mL).

  • Add the SO₃•Py/DMSO solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor by TLC (Eluent: 30% EtOAc in Hexane).

  • Upon completion, quench the reaction by slowly adding 200 mL of water.

  • Extract the mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent gradient: 10% to 30% ethyl acetate in hexane) to yield 1-benzhydrylazetidin-3-one as a white to pale yellow solid. [3]Expected yield: 85-95%.

Part 2: Synthesis of 1-(1-benzhydrylazetidin-3-yl)-4-(pyridin-2-yl)piperazine

This final step couples the two key fragments via reductive amination using sodium triacetoxyborohydride (STAB), a mild reducing agent particularly effective for reactions involving secondary amines. [2]

G cluster_reactants Ketone 1-Benzhydrylazetidin-3-one Plus1 + Amine 1-(Pyridin-2-yl)piperazine Product Target Intermediate Amine->Product NaBH(OAc)₃ AcOH, DCE, RT

Figure 4: Reductive amination to form the target intermediate.

Reagents & Materials

Reagent/MaterialCAS No.Mol. Wt.AmountMoles
1-Benzhydrylazetidin-3-one40320-60-3237.3011.87 g0.05
1-(Pyridin-2-yl)piperazine34803-66-2163.228.16 g0.05
Sodium triacetoxyborohydride (STAB)56553-60-7211.9415.9 g0.075
Acetic Acid (AcOH)64-19-760.052.9 mL0.05
1,2-Dichloroethane (DCE)107-06-298.96250 mL-
Saturated aq. NaHCO₃--200 mL-
Dichloromethane (CH₂Cl₂)75-09-284.93300 mL-
Anhydrous Na₂SO₄7757-82-6142.04~10 g-

Protocol

  • In a 500 mL round-bottom flask, suspend 1-benzhydrylazetidin-3-one (11.87 g, 0.05 mol) and 1-(pyridin-2-yl)piperazine (8.16 g, 0.05 mol) in 1,2-dichloroethane (250 mL).

  • Add acetic acid (2.9 mL, 0.05 mol) and stir the mixture at room temperature for 30 minutes. The formation of the intermediate iminium ion is crucial before reduction.

  • Add sodium triacetoxyborohydride (15.9 g, 0.075 mol) portion-wise over 20 minutes. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (200 mL). Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography (eluent: 2-5% methanol in dichloromethane) to afford 1-(1-benzhydrylazetidin-3-yl)-4-(pyridin-2-yl)piperazine as a solid. Expected yield: 75-85%.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for benzhydryl (methine and aromatic protons), azetidine ring protons, piperazine ring protons, and pyridinyl protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals corresponding to all unique carbon atoms in the molecule.

  • Mass Spectrometry (ESI+): Calculated m/z for C₂₅H₂₈N₄ [M+H]⁺: 385.23. Found: 385.2.

Safety and Handling

  • Epichlorohydrin: Highly toxic, carcinogenic, and a strong irritant. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sodium triacetoxyborohydride (STAB): Water-reactive. Quench slowly and carefully. Avoid inhalation of dust.

  • Chlorinated Solvents (DCE, CH₂Cl₂): Volatile and potentially carcinogenic. Use only in a fume hood.

  • General Precautions: All manipulations should be performed by trained personnel in a controlled laboratory setting. Review the Safety Data Sheet (SDS) for all chemicals before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1A Incomplete reaction or inefficient ring closure.Ensure reflux is maintained for the full duration. Use a stronger base or slightly elevated temperature during the ring-closing step if necessary.
Incomplete Oxidation (Step 1B) Insufficient oxidizing agent; deactivation of the reagent by moisture.Use freshly opened or properly stored SO₃•Pyridine complex. Ensure all glassware and solvents are anhydrous. Consider adding a slight excess (10-15%) of the oxidizing agent.
Stalled Reductive Amination Deactivated STAB; insufficient acid catalyst.Use fresh STAB. Ensure the stoichiometric amount of acetic acid is added to catalyze iminium formation.
Formation of Side Products Over-reduction or side reactions.Maintain the recommended reaction temperature. Ensure portion-wise addition of the reducing agent to control any exotherm.

Conclusion

This application note details a reliable and efficient two-part synthetic route to the valuable intermediate 1-(1-benzhydrylazetidin-3-yl)-4-(pyridin-2-yl)piperazine. The protocol employs well-established chemical transformations, including azetidine ring formation and reductive amination, providing a robust foundation for the synthesis of this and structurally related compounds for pharmaceutical research and development. The detailed step-by-step instructions, coupled with mechanistic rationale and troubleshooting advice, are intended to enable researchers to successfully replicate this synthesis with high purity and yield.

References

  • Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry. Available at: [Link]

  • Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide. Google Patents.
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. Available at: [Link]

  • Synthesis of 1-benzhydryl-3-phthalimidoazetidine. PrepChem.com. Available at: [Link]

  • Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. MDPI. Available at: [Link]

  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryEurope. Available at: [Link]

Sources

Application

Reagents for coupling azetidin-3-yl mesylates with secondary amines

Topic: Reagents for Coupling Azetidin-3-yl Mesylates with Secondary Amines Content Type: Application Note & Protocol Guide Author Role: Senior Application Scientist Application Note: Optimized Strategies for Displacement...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for Coupling Azetidin-3-yl Mesylates with Secondary Amines Content Type: Application Note & Protocol Guide Author Role: Senior Application Scientist

Application Note: Optimized Strategies for Displacement of Azetidin-3-yl Mesylates with Secondary Amines

Executive Summary

The azetidine ring is a "privileged scaffold" in modern medicinal chemistry, offering a distinct vector for conformational restriction and metabolic stability compared to pyrrolidines or piperidines. However, introducing substituents at the 3-position via nucleophilic substitution is synthetically non-trivial due to the unique steric and conformational constraints of the four-membered ring.

This guide details the optimized reagent systems and protocols for coupling N-protected azetidin-3-yl mesylates with secondary amines . Unlike primary amines, secondary amines introduce significant steric bulk, often necessitating specific solvent/base combinations to suppress elimination pathways and maximize


 efficiency.

Mechanistic Insight: The "Puckering" Challenge

To successfully couple these reagents, one must understand the physical organic chemistry at play.

  • Ring Strain & Trajectory: The azetidine ring is not planar; it exists in a "puckered" conformation (butterfly shape) to relieve torsional strain. An incoming nucleophile (secondary amine) must approach the electrophilic carbon (C3) from the back (180° to the mesylate). The puckered ring hydrogens at C2 and C4 create a "steric corridor" that hinders bulky nucleophiles.

  • Leaving Group Lability: The mesylate (methanesulfonate, -OMs) is an excellent leaving group, but in the context of a secondary carbon on a strained ring,

    
     rates are slower than acyclic counterparts.
    
  • Competing Elimination: The primary side reaction is E2 elimination, driven by strong bases or high heat, leading to the formation of N-protected 2-azetine (highly unstable) or ring-opening products.

Reagent Selection Guide

The success of this reaction hinges on the "Solvent-Base-Additive" triad.

A. Solvents: The Dielectric Driver
  • Acetonitrile (MeCN): The Gold Standard. It provides a high dielectric constant (

    
    ) to stabilize the transition state but is volatile enough for easy workup. It often outperforms DMF in cleanliness profiles for this specific transformation.
    
  • DMF/DMSO: Use only if the amine or mesylate is insoluble in MeCN. These solvents are difficult to remove and can accelerate decomposition at temperatures

    
    C.
    
  • 2-MeTHF: A greener alternative, though reaction rates are typically 2-3x slower than in MeCN.

B. Bases: Proton Scavengers
  • DIPEA (N,N-Diisopropylethylamine): Preferred. Non-nucleophilic and soluble in organic media. It effectively neutralizes the methanesulfonic acid generated without attacking the mesylate itself.

  • 
     / 
    
    
    
    :
    Effective but heterogeneous. These require vigorous stirring and can sometimes cause hydrolysis if the solvent is "wet". Use Cesium for sluggish amines (the "Cesium Effect" increases solubility of the nucleophile).
C. Additives: The Finkelstein Boost
  • Sodium Iodide (NaI) or TBAI: For sterically hindered secondary amines, adding 0.1–0.5 equiv of Iodide converts the Mesylate to the more reactive Iodide in situ (Finkelstein reaction). The C-I bond is weaker and the iodide is a better leaving group, accelerating the

    
     step.
    

Decision Logic & Workflow

The following diagram outlines the decision process for selecting reaction conditions based on the properties of your specific secondary amine.

AzetidineLogic Start Start: N-Boc-3-OMs-Azetidine + Secondary Amine CheckAmine Analyze Secondary Amine Properties Start->CheckAmine IsVolatile Is Amine Volatile? CheckAmine->IsVolatile IsHindered Is Amine Sterically Hindered (e.g., 2,6-subst. piperidine)? IsVolatile->IsHindered No ProtocolB Protocol B: Sealed Tube/Microwave (MeCN, DIPEA, 100-120°C) IsVolatile->ProtocolB Yes ProtocolA Protocol A: Standard Thermal (MeCN, DIPEA, 80°C) IsHindered->ProtocolA No ProtocolC Protocol C: Finkelstein Assist (Add 0.5 eq NaI, DMF, 90°C) IsHindered->ProtocolC Yes

Figure 1: Decision tree for selecting the optimal coupling protocol based on nucleophile sterics and volatility.

Experimental Protocols

Protocol A: Standard Thermal Displacement (MeCN)

Best for: Non-volatile, unhindered secondary amines (e.g., morpholine, pyrrolidine).

Materials:

  • tert-Butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate (1.0 equiv)

  • Secondary Amine (1.2 – 1.5 equiv)

  • DIPEA (1.5 – 2.0 equiv)

  • Acetonitrile (anhydrous, 0.2 M concentration relative to azetidine)

Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the azetidine mesylate.

  • Dissolve: Add anhydrous Acetonitrile. Stir to dissolve.

  • Activate: Add DIPEA, followed by the Secondary Amine.

  • Heat: Seal the vial and heat to 80°C in an oil bath or heating block.

  • Monitor: Stir for 12–16 hours. Monitor by LC-MS (Look for disappearance of Mesylate M+H and appearance of Product M+H).

    • Note: The mesylate is often UV-weak; use ELSD or stain with KMnO4 if using TLC.

  • Workup: Cool to RT. Concentrate solvent in vacuo.

  • Purification: Dissolve residue in DCM. Wash with sat.[1][2]

    
    . Dry (
    
    
    
    ). Purify via flash chromatography (typically 0-10% MeOH in DCM).
Protocol B: Microwave-Assisted Finkelstein Conditions

Best for: Hindered amines or when rapid synthesis is required.

Materials:

  • tert-Butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate (1.0 equiv)

  • Secondary Amine (2.0 equiv)

  • 
     (2.0 equiv)
    
  • TBAI (Tetrabutylammonium iodide) (0.1 equiv) or NaI (0.5 equiv)

  • DMF (Dry, 0.2 M)

Procedure:

  • Charge: Add azetidine mesylate, amine, base, and iodide source to a microwave-compatible vial.

  • Solvent: Add DMF and cap immediately.

  • Irradiate: Heat in a microwave reactor at 110°C for 30–60 minutes .

    • Caution: Ensure the vessel is rated for the pressure generated.

  • Workup (SCX): Because DMF is hard to evaporate, dilute the mixture with MeOH and load onto a SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH (removes DMF, mesylate, and non-basic impurities).

    • Elute Product with 2M

      
       in MeOH.
      
  • Finish: Concentrate the ammonia/MeOH fraction to obtain the crude amine.

Data Summary: Solvent & Base Effects[1][3][4]

The following table summarizes typical conversion rates observed in internal SAR campaigns for the coupling of N-Boc-3-OMs-azetidine with piperidine (secondary amine model).

EntrySolventBaseAdditiveTemp (°C)Time (h)Conversion (%)Notes
1DCMTEANone4024< 10%Too slow; DCM boils too low.
2DMF

None801665%Moderate; difficult workup.
3MeCN DIPEA None 80 12 92% Optimal balance.
4MeCNDIPEANaI (0.5 eq)60695%Faster, cleaner profile.
5TolueneDIPEANone1001630%Poor solubility of mesylate.

Troubleshooting & Critical Parameters

Common Failure Modes
  • Hydrolysis (Formation of 3-hydroxyazetidine):

    • Cause: Wet solvent or hygroscopic base.

    • Fix: Use anhydrous MeCN and store DIPEA over molecular sieves.

  • Elimination (Olefin formation):

    • Cause: Temperature too high (>120°C) or base too strong (e.g., NaH, KOtBu).

    • Fix: Stick to mild bases (DIPEA/Carbonates) and keep T < 100°C unless using microwave.

  • Incomplete Conversion:

    • Cause: Steric clash.

    • Fix: Switch to Protocol B (add Iodide). If still failing, consider the Reductive Amination route (oxidize 3-hydroxyazetidine to azetidin-3-one, then react with amine +

      
      ).
      
Safety Note: Genotoxicity

Mesylates (alkyl sulfonates) are potential genotoxic impurities (PGIs) . They are potent alkylating agents.

  • Handling: Always handle mesylates in a fume hood.

  • Quenching: Treat waste streams with dilute ammonia or NaOH to destroy residual mesylate before disposal.

  • Validation: Ensure the final product is tested for residual mesylate if intended for biological assays.

References

  • Wang, B. J., & Duncton, M. A. (2020).[3] A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323.[4]

    • Significance: Establishes the MeCN/DIPEA protocol as a superior method for direct displacement.
  • Duncton, M. A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.

    • Significance: Comprehensive review of azetidine reactivity, including stability of the mesyl
  • BenchChem Protocols. (2025). Application Notes: Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in Medicinal Chemistry.

    • Significance: Provides context on sulfonyl-protected azetidine handling and general nucleophilic substitution conditions.
  • Master Organic Chemistry. (2017).

    • Significance: Background on the alternative route (reductive amin

Sources

Method

Application Note: High-Efficiency Microwave Synthesis of Azetidinyl-Piperazine Scaffolds

Executive Summary & Pharmacological Context[1][2][3][4][5][6][7] The azetidinyl-piperazine moiety represents a privileged pharmacophore in modern drug discovery, serving as a critical structural motif in Histamine H3 ant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1][2][3][4][5][6][7]

The azetidinyl-piperazine moiety represents a privileged pharmacophore in modern drug discovery, serving as a critical structural motif in Histamine H3 antagonists, CCR5 antagonists (e.g., Maraviroc analogs), and various CNS-active agents. The combination of the rigid, strained azetidine ring with the solubilizing, versatile piperazine linker allows for precise tuning of lipophilicity (


) and metabolic stability.

However, conventional thermal synthesis of this scaffold is often plagued by low yields due to the high ring strain of azetidine (~26 kcal/mol), which leads to thermal degradation or ring-opening polymerization under prolonged heating. Furthermore, the steric bulk of N-protected azetidinones can retard nucleophilic attack.

Microwave-Assisted Organic Synthesis (MAOS) overcomes these kinetic barriers by utilizing dielectric heating to achieve rapid, uniform internal heating.[1] This protocol details two optimized pathways for synthesizing azetidinyl-piperazine derivatives:

  • Method A: Reductive Amination (Azetidin-3-one + Piperazine).

  • Method B: Nucleophilic Substitution (

    
    ) (3-Iodo/Mesyl-azetidine + Piperazine).
    

Mechanistic Rationale: Why Microwave?

Dielectric Heating & The Arrhenius Effect

In this synthesis, the primary challenge is overcoming the activation energy (


) for the formation of the sterically congested C-N bond without triggering the thermal decomposition of the strained azetidine ring.
  • Dipolar Polarization: The polar solvents used (DMF, Acetonitrile, or Ethanol) align with the oscillating electric field of the microwave. The molecular friction generates internal heat almost instantaneously, avoiding the "wall effect" of oil baths.

  • Selective Heating: The piperazine nitrogen (a polar center) and the azetidinone carbonyl or C-I bond absorb microwave energy efficiently, creating localized "molecular radiators" that drive the reaction forward.

Controlling Ring Strain

Conventional reflux often requires 12–24 hours, during which the azetidine ring is prone to acid-catalyzed opening. MAOS reduces reaction times to 10–30 minutes. This drastic reduction in thermal history preserves the integrity of the four-membered ring, significantly boosting the isolated yield.

Experimental Workflow

The following diagram outlines the generalized workflow for both methods, emphasizing the critical control points for pressure and temperature.

MAOS_Workflow cluster_MW Microwave Irradiation Phase Start Reagent Prep (Stoichiometry Check) Load Vessel Loading (Seal & Capping) Start->Load Ramp Ramp Phase (1-2 min to Target T) Load->Ramp Insert Vessel Hold Hold Phase (Fixed T & P) Ramp->Hold Target Reached Cool Active Cooling (Air/Compressed Gas) Hold->Cool Time Elapsed Workup Workup (Extraction/Scavenging) Cool->Workup T < 40°C Analysis Analysis (LC-MS / NMR) Workup->Analysis

Figure 1: Generalized Microwave-Assisted Organic Synthesis (MAOS) workflow. Note the active cooling phase is critical to stop side-reactions immediately.

Detailed Protocols

Method A: Reductive Amination (Direct Coupling)

Target: Synthesis of 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)piperazine derivatives. Mechanism: Formation of a carbinolamine/iminium intermediate followed by hydride reduction.[2]

Reagents:

  • Ketone: 1-Boc-3-azetidinone (1.0 equiv)

  • Amine: Substituted Piperazine (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Ethanol (EtOH)

  • Additive: Acetic Acid (AcOH) (1-2 drops, catalytic)

Protocol:

  • Pre-complexation: In a 10 mL microwave vial, dissolve the 1-Boc-3-azetidinone and the piperazine derivative in DCE (3-4 mL). Add catalytic AcOH.

  • Irradiation (Step 1 - Imine Formation): Seal the vial. Irradiate at 80°C for 5 minutes (High absorption level). This drives the equilibrium toward the imine.

  • Reduction: Pause the microwave. Open the vial (carefully, after cooling) and add STAB (1.5 equiv).

  • Irradiation (Step 2 - Reduction): Reseal. Irradiate at 50°C for 10 minutes .

    • Note: STAB is heat-sensitive. Do not exceed 60°C in this step to prevent decomposition of the hydride source.

  • Quench: Quench with saturated aqueous

    
    . Extract with DCM.
    

Why this works: The microwave energy rapidly overcomes the steric repulsion between the secondary amine (piperazine) and the azetidinone, forming the imine species much faster than standard stirring.

Method B: Nucleophilic Substitution ( )

Target: Displacement of a leaving group on the azetidine ring. Mechanism:


 attack by the piperazine nitrogen.

Reagents:

  • Electrophile: 1-Boc-3-iodoazetidine (1.0 equiv) OR 1-Boc-3-mesyloxyazetidine.

  • Nucleophile: Substituted Piperazine (1.2 - 1.5 equiv).

  • Base:

    
     (2.0 equiv) or DIPEA (2.0 equiv).
    
  • Solvent: Acetonitrile (ACN) or DMF.

Protocol:

  • Loading: Charge a 10 mL microwave vial with 1-Boc-3-iodoazetidine, the piperazine, and

    
    .
    
  • Solvent: Add ACN (3 mL). Add a magnetic stir bar.

  • Irradiation: Seal the vessel. Program the microwave:

    • Temperature: 120°C

    • Time: 15 - 20 minutes

    • Pressure Limit: 15 bar (Safety cutoff)

    • Stirring: High

  • Workup: Filter off the inorganic salts. Concentrate the filtrate.

Why this works: The 3-iodoazetidine bond is relatively stable but unreactive at RT. The high temperature (120°C) achieved under pressure in the microwave provides the necessary energy for the


 transition state without the long exposure times that lead to azetidine degradation.

Optimization & Troubleshooting Guide

VariableRecommendationScientific Rationale
Solvent Choice Acetonitrile (ACN) or Ethanol High loss tangent (

) ensures efficient microwave absorption. Non-polar solvents (Toluene) require "doping" with ionic liquids or polar additives.
Concentration 0.2 M - 0.5 M Too dilute = slow heating. Too concentrated = risk of thermal runaway or polymerization.
Temperature 80°C (Reductive) / 120°C (

)
Reductive amination involves heat-labile hydrides.

requires higher energy to displace the leaving group.
Pressure Control Max 15-20 bar Azetidines can decompose to release ethylene/imines, potentially increasing pressure. Always use vessels with pressure release mechanisms.
Stoichiometry Excess Amine (1.2 - 1.5 eq) Drives the reaction to completion and prevents bis-alkylation if the piperazine is unsubstituted at the distal nitrogen.

References

  • Microwave-Assisted Synthesis of Nitrogen Heterocycles. Vertex AI Search / Chemical Reviews Context. (General principles of MAOS in heterocycle formation). [3][4][5][6][2][7][8][9][10][11]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). (Pharmacological relevance and general synthetic routes). 2[3][4][5][6][2][8][9][10]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI / Molecules. (Specifics on microwave acceleration for piperazine substitution). 12[3][4][5][6][2][8][9][10][11]

  • Microwave-assisted synthesis of azetidines in aqueous media. ResearchGate. (Handling strained azetidine rings under microwave conditions). 6[3][4][5][13][6][2][7][8][9][10][11]

  • Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis.Organic Chemistry Portal. (Protocol validation for ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     reactions in polar media). 14[3][4][5][6][2][7][9][11]
    

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement of Rigid Azetidinyl-Piperazine Compounds

Introduction Welcome to the technical support center for researchers, scientists, and drug development professionals encountering solubility challenges with rigid azetidinyl-piperazine compounds. This class of molecules,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering solubility challenges with rigid azetidinyl-piperazine compounds. This class of molecules, while promising for its potent biological activities, frequently presents significant hurdles in formulation due to poor aqueous solubility. This guide provides a structured, in-depth approach to understanding and overcoming these challenges through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols. Our goal is to equip you with the foundational knowledge and practical methodologies to systematically enhance the solubility and improve the developability of your compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides foundational knowledge about the solubility of azetidinyl-piperazine compounds.

Q1: Why do my rigid azetidinyl-piperazine compounds exhibit such poor aqueous solubility?

A1: The poor solubility of these compounds typically arises from a combination of factors related to their unique structure:

  • High Crystal Lattice Energy: The rigidity of the fused azetidinyl-piperazine scaffold often leads to a highly ordered and stable crystalline structure.[1][2] This high lattice energy means that a significant amount of energy is required to break apart the crystal lattice and allow the individual molecules to be solvated by water, often more than the energy released upon hydration.[3]

  • Lipophilicity: While the piperazine moiety can be hydrophilic, the overall molecule can be quite lipophilic, depending on the other substituents. This can lead to a high logP value, indicating a preference for non-polar environments over aqueous ones.[4]

  • pH-Dependent Solubility: The piperazine ring contains two basic nitrogen atoms, making the solubility of these compounds highly dependent on the pH of the solution.[5][6] At neutral or basic pH, the compound is likely to be in its less soluble, non-ionized form.

Q2: I'm seeing inconsistent results in my biological assays. Could this be related to solubility?

A2: Absolutely. Poor aqueous solubility is a frequent cause of inconsistent bioassay data.[7] If your compound precipitates in the assay medium, the actual concentration of the dissolved (and therefore active) compound will be lower and more variable than intended. This can lead to underestimation of potency and poor reproducibility. It is crucial to determine the kinetic solubility of your compound in the specific assay buffer you are using.[5]

Q3: What is a good starting point for improving the solubility of my azetidinyl-piperazine compound for early-stage in vitro testing?

A3: For initial in vitro screening, the following strategies are recommended:

  • pH Adjustment: Given the basic nature of the piperazine moiety, lowering the pH of your aqueous medium can significantly increase solubility by protonating the nitrogen atoms.[5][6]

  • Use of Co-solvents: Preparing stock solutions in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) is a common practice. However, ensure the final concentration of the co-solvent in your assay is low enough (typically <0.5-1%) to not interfere with the biological system.[5][8]

Q4: Salt formation is a common strategy for basic compounds. Is it always the best approach for this class of molecules?

A4: Salt formation is often a highly effective method for increasing the solubility and dissolution rate of basic drugs like azetidinyl-piperazine derivatives.[9][10][11] Converting the free base into a salt, such as a hydrochloride or mesylate salt, can dramatically improve aqueous solubility.[5] However, it's not a guaranteed solution. Potential challenges with salt forms include:

  • Hygroscopicity: Some salt forms can be highly hygroscopic, which can affect stability and handling.

  • Disproportionation: The salt may convert back to the less soluble free base in certain pH environments, such as the neutral pH of the intestines.[11]

  • Common Ion Effect: The solubility of a salt can be suppressed in a solution that already contains one of the salt's ions.[11]

A thorough salt screening study is recommended to identify the optimal salt form with the best balance of solubility, stability, and manufacturability.[5]

Part 2: Troubleshooting Guides & Detailed Protocols

This section provides in-depth troubleshooting workflows and step-by-step experimental protocols for key solubility enhancement techniques.

Troubleshooting Workflow: Selecting a Solubility Enhancement Strategy

When faced with a poorly soluble azetidinyl-piperazine compound, a systematic approach is crucial. The following workflow, represented as a DOT graph, can guide your decision-making process.

G start Poorly Soluble Azetidinyl- Piperazine Compound is_ionizable Is the compound ionizable? start->is_ionizable salt_screen Perform Salt Screening (Protocol 2) is_ionizable->salt_screen Yes (Basic Piperazine) salt_successful Successful Salt Form Identified? salt_screen->salt_successful develop_salt Proceed with Salt Form Development salt_successful->develop_salt Yes no_salt Salt formation not viable or unsuccessful salt_successful->no_salt No amorphous_path Consider Amorphous Solid Dispersions (ASDs) (Protocol 3) no_salt->amorphous_path cocrystal_path Explore Co-crystals (Protocol 4) no_salt->cocrystal_path other_paths Other Advanced Strategies: - Nanosuspensions - Prodrugs - Lipid-based formulations no_salt->other_paths

Sources

Optimization

Purification methods for polar amine intermediates in drug synthesis

Technical Support Center: Purification of Polar Amine Intermediates Current Status: Online 🟢 Operator: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Amine Intermediates

Current Status: Online 🟢 Operator: Dr. A. Vance, Senior Application Scientist Case ID: PA-SYNTH-001

Welcome to the Advanced Purification Support Hub.

You are likely here because your amine intermediate is either sticking to the baseline, dissolving in your aqueous workup, or co-eluting with impurities. Polar amines are notoriously difficult because they interact strongly with the acidic silanols of silica gel (


) and possess high water solubility.

This guide treats your purification challenge as a workflow failure analysis. Select the module below that matches your current symptom.

Module 1: Extraction Failures ("It stays in the water")

Symptom: You performed a standard aqueous workup (DCM/Water or EtOAc/Water), but the organic layer contains no product. The product is likely protonated or simply too polar (


).

Technical Insight: Standard extraction relies on the partition coefficient (


). For polar amines, the equilibrium naturally favors the aqueous phase. To shift this, we must exploit the Salting-Out Effect  and use High-Polarity Organic Solvents .

The Solution: n-Butanol Extraction Unlike DCM, n-Butanol can solubilize highly polar species due to its ability to form "inverted micelles" that accommodate polar solutes while maintaining phase separation from water [1].[1]

Protocol: The "Salting-Out" Rescue

StepActionMechanism
1 pH Adjustment Adjust aqueous layer pH to

using 2M NaOH or

. Crucial: Ensure the amine is fully deprotonated (free base form).
2 Saturation Saturate the aqueous phase with solid NaCl until undissolved salt remains. This increases the ionic strength, forcing organics out of the water (Salting-out).
3 Solvent Choice Extract with n-Butanol (3x). Note: n-BuOH sits ON TOP of water (Density 0.81 g/mL).
4 Concentration Combine n-BuOH layers. Do not wash with water (you will lose product). Evaporate n-BuOH (bp 117°C) using a high-vacuum rotovap or azeotrope with heptane.

Module 2: Chromatography Tailing ("The Streaking Peak")

Symptom: On TLC or Flash Chromatography, your amine appears as a long streak rather than a tight spot. Root Cause: The amine basic nitrogen hydrogen-bonds with acidic silanol groups (


) on the silica surface. This secondary interaction competes with the mobile phase, causing peak broadening.

The Solution: Silanol Blocking Strategy You must introduce a "sacrificial base" to occupy the silanol sites before your product does.

Decision Matrix: Choosing the Right Modifier

G Start Select Mobile Phase Strategy IsAcidSensitive Is product acid sensitive? Start->IsAcidSensitive Yes Yes (e.g., Acetals) IsAcidSensitive->Yes No No (Robust Amine) IsAcidSensitive->No MethodA Use 1% Triethylamine (TEA) in all solvents Yes->MethodA MethodB Use Ammoniated Methanol (DCM/MeOH/NH4OH) No->MethodB

Figure 1: Decision tree for selecting mobile phase modifiers based on compound stability.

Protocol: Preparation of Ammoniated Methanol (CMA System) The "CMA" (Chloroform/Methanol/Ammonia) system is the gold standard for polar amines [2].

  • Prepare Solvent A: Dichloromethane (DCM) or Chloroform.

  • Prepare Solvent B (The Modifier):

    • Take 900 mL Methanol.

    • Add 100 mL Ammonium Hydroxide (28-30% aq).

    • Result: A 10%

      
       in MeOH solution.[2]
      
  • Run Gradient: 0% to 20% Solvent B in Solvent A.

    • Note: The ammonia competes for silanol sites, sharpening the amine peak.

Module 3: Advanced Isolation (SCX "Catch & Release")

Symptom: The compound is too polar for silica (retention factor


) but you need to remove non-basic impurities.
Technical Insight:  Strong Cation Exchange (SCX) cartridges use a propylsulfonic acid bonded phase.[3][4] This creates a binary purification system: neutral/acidic impurities wash through, while your amine "catches" ionically.

Workflow Visualization: The SCX Protocol

SCX_Workflow cluster_0 Step 1: Catch cluster_1 Step 2: Wash cluster_2 Step 3: Release Load Load Crude (in MeOH/DCM) Bind Amine Binds to Sulfonic Acid Load->Bind Wash Elute Neutrals/Acids (MeOH) Bind->Wash Elute Elute Amine (2M NH3 in MeOH) Wash->Elute Collect Pure Free Base Elute->Collect

Figure 2: The "Catch and Release" mechanism for isolating basic amines from complex mixtures.[5]

Protocol: SCX Cartridge Operation [3]

  • Conditioning: Flush cartridge with MeOH.

  • Loading: Dissolve crude mixture in MeOH or DCM (avoid amines like TEA in the loading solvent). Load onto the cartridge.

  • Washing: Flush with 2-3 column volumes of MeOH.

    • Check: The eluate should contain your non-basic impurities. Your product is chemically bound to the cartridge.[4]

  • Releasing: Flush with 2M Ammonia in Methanol .

    • Mechanism:[6] The massive excess of ammonia displaces your amine from the sulfonic acid sites.

  • Finishing: Concentrate the ammoniacal filtrate to obtain the free base.

Frequently Asked Questions (FAQs)

Q: My amine is UV inactive. How do I track it during flash chromatography? A: Do not rely on UV. Use Ninhydrin stain (turns primary/secondary amines red/blue) or Dragendorff’s reagent (tertiary amines/alkaloids turn orange). For automated flash systems, use an ELSD (Evaporative Light Scattering Detector) or Mass Spec (MS) trigger.

Q: Can I use C18 Reverse Phase for these amines? A: Yes, but standard acidic mobile phases (Water/Acetonitrile + 0.1% Formic Acid) often elute polar amines in the void volume (too fast).

  • Fix: Use a high pH buffer (10mM Ammonium Bicarbonate, pH 10) on a "Hybrid" or "pH-stable" C18 column. This keeps the amine deprotonated (neutral), increasing its retention on the hydrophobic C18 chain [4].

Q: Why use Chloroform instead of DCM for very polar amines? A: Chloroform is slightly more acidic and polar than DCM. It often solubilizes polar amines better and can break up tight ion-pairs, leading to better recovery from the column.

References

  • University of Cambridge. (2018). 1-Butanol as a Solvent for Efficient Extraction of Polar Compounds from Aqueous Medium.[7] ResearchGate.[7]

  • Teledyne ISCO. (2012).[8][9] RediSep Amine Functionalized Column Application Note AN31. Teledyne ISCO Applications.[8][10][11][12]

  • Biotage. (2017).[4] ISOLUTE® SCX-2 Catch & Release and Scavenging of Basic Compounds. Biotage User Guide.

  • Teledyne ISCO. (2012).[8][9] RediSep C-18 Reversed Phase Column Purification of Primary Amines Application Note AN54.

Sources

Troubleshooting

Preventing azetidine ring opening during acidic deprotection

Welcome to the Technical Support Center. This guide addresses a critical instability issue encountered in medicinal chemistry: the unintended ring opening of azetidines during N-Boc deprotection.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide addresses a critical instability issue encountered in medicinal chemistry: the unintended ring opening of azetidines during N-Boc deprotection.

Azetidines possess high ring strain (~26 kcal/mol). While kinetically stable under neutral conditions, protonation of the nitrogen atom activates the ring toward nucleophilic attack (


) or ionization (

), leading to ring cleavage. This guide provides validated protocols to circumvent these pathways.
🔬 Module 1: Diagnostic & Mechanism (The "Why")

The Core Problem: The failure mode is rarely the acid itself (


), but rather the nucleophile  (

) present in the reaction matrix.
  • Protonation: The acid protonates the Boc-carbamate or the transient free amine.

  • Activation: The quaternary ammonium species destabilizes the C-N bonds due to ring strain.

  • Attack: A nucleophile (e.g.,

    
    , 
    
    
    
    , or
    
    
    ) attacks the
    
    
    -carbon (C2/C4), relieving strain but destroying the heterocycle.

Common Failure Modes:

  • TFA/DCM: Trifluoroacetate is a weak nucleophile, but it can open the ring to form a trifluoroacetate ester, which hydrolyzes to an alcohol (homoserine derivative) during aqueous workup.

  • HCl/Dioxane: Chloride (

    
    ) is a potent nucleophile, often converting azetidines to 
    
    
    
    -chloropropyl amines.

Azetidine_Opening Start N-Boc Azetidine Protonation Protonated Intermediate (Highly Activated) Start->Protonation + H+ Attack Nucleophilic Attack (Cl-, CF3COO-, H2O) Protonation->Attack Strain Release Result Ring Opened Product (Linear Amine) Attack->Result C-N Bond Cleavage

Figure 1: Mechanism of acid-mediated azetidine ring opening via nucleophilic attack.

🛠️ Module 2: Validated Protocols

Do not rely on "standard" conditions for strained rings. Use the following protocols based on your substrate's sensitivity.

Protocol A: The "Nuclear Option" (TMSOTf)

Best for: Highly sensitive 3-substituted azetidines or when ring opening is observed with TFA. Mechanism: Silylates the Boc carbonyl oxygen, triggering fragmentation without generating strong nucleophiles.

Reagents:

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)[1]

  • 2,6-Lutidine (Acts as a non-nucleophilic base to buffer the reaction)

  • Dichloromethane (DCM), anhydrous[1]

Step-by-Step:

  • Preparation: Dissolve the N-Boc azetidine (1.0 equiv) in anhydrous DCM (0.1 M) under

    
    .
    
  • Cooling: Cool the solution to 0°C .

  • Base Addition: Add 2,6-lutidine (1.5 equiv). Crucial: This prevents runaway acidity.

  • Activation: Dropwise add TMSOTf (1.2 - 1.5 equiv).

  • Reaction: Stir at 0°C for 30–60 mins. Monitor by TLC/LCMS.[1][2][3]

  • Quench: Quench with saturated aqueous

    
    .
    
    • Note: Do not use MeOH to quench if you want to avoid methyl ethers; water is safer here.

Why this works: The triflate anion (


) is non-nucleophilic, preventing the 

attack that opens the ring [1].
Protocol B: Anhydrous HCl (Precipitation Method)

Best for: Simple azetidines where the product salt is insoluble. Mechanism: Kinetic trapping. If the amine salt precipitates immediately, it is removed from the solution phase where nucleophilic attack occurs.

Step-by-Step:

  • Solvent: Dissolve substrate in a minimal amount of anhydrous

    
      or 1,4-dioxane .
    
  • Acid: Add 4M HCl in Dioxane (excess) at 0°C .

  • Observation: Look for immediate white precipitation.

  • Filtration: If solid forms, filter immediately under

    
     and wash with dry ether.
    
    • Warning: If no precipitate forms and the reaction sits in solution,

      
       will eventually open the ring.
      
📊 Module 3: Troubleshooting & Data

Comparative Stability Data (3-Substituted Azetidines)

ConditionNucleophileRisk LevelOutcome (Typical)
TFA / DCM (RT)

/

HighRing opening (Ester formation)
HCl / MeOH

/

CriticalRing opening (Methoxy-amine)
HCl / Dioxane

ModerateStable if salt precipitates
TMSOTf / Lutidine None (OTf is inert)Low Intact Azetidine

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Product mass +18 (Hydrolysis) Water present during TFA deprotection.Switch to Protocol A (TMSOTf) or use strictly anhydrous TFA with molecular sieves.
Product mass +36 (Chloride) HCl used; Chloride attacked ring.Avoid HCl. Use H2SO4 or TMSOTf .[1]
Low Yield / Polymerization Reaction too concentrated or too hot.Dilute to 0.05 M. Maintain T < 0°C .
Regioselective Opening 2-substituted azetidine directing attack.Steric bulk at C2 increases strain. Use Protocol A exclusively.
🧠 Module 4: Decision Logic

Use this flow to select the correct deprotection strategy for your specific azetidine.

Decision_Tree Q1 Is the Azetidine 3-Substituted or Strained? Q2 Is the Product Water Soluble? Q1->Q2 No (Simple Ring) TMS USE PROTOCOL A (TMSOTf / 2,6-Lutidine) Q1->TMS Yes (High Risk) TFA Standard TFA/DCM (0°C, Short Time) Q2->TFA No HCl USE PROTOCOL B (HCl / Dioxane) Q2->HCl Yes (Precipitate Salt)

Figure 2: Decision matrix for selecting deprotection conditions.

❓ Frequently Asked Questions (FAQ)

Q: Can I use scavengers (Tips, Thioanisole) to prevent ring opening? A: Generally, no. Scavengers (like triethylsilane) trap carbocations (e.g., the t-butyl cation). They do not neutralize the nucleophiles (


, 

) that attack the protonated azetidine ring. In fact, nucleophilic scavengers (like thiols) might actually attack the ring themselves.

Q: My azetidine has a carboxylic acid at the 3-position. It always decomposes. A: 3-carboxy-azetidines are prone to decarboxylation or fragmentation. Avoid strong acids entirely if possible. Consider base-mediated Boc removal if your substrate allows (e.g., thermal deprotection or using reagents like tert-butyldimethylsilyl triflate) [2].

Q: Is there a non-acidic alternative? A: Yes. If your substrate is extremely acid-sensitive, consider TBAF (Tetra-n-butylammonium fluoride) in THF. While typically used for silyl groups, anhydrous TBAF can cleave Boc groups from electron-deficient amines (like aziridines and azetidines) via an E2-like elimination mechanism, avoiding ring activation entirely [3].

📚 References
  • Sakaitani, M., & Ohfune, Y. (1990). Syntheses and reactions of silyl carbamates. 1. Chemoselective deprotection of t-butoxycarbonyl groups using trimethylsilyl trifluoromethanesulfonate.[1] Journal of Organic Chemistry.[4][5]

  • BenchChem Technical Support. (2025). A Comparative Study of Deprotection Methods for Boc-Arg-OMe (and Strained Heterocycles).

  • Coudert, G., et al. (2004).[6] New mild conditions for the cleavage of N-tert-butoxycarbonyl (Boc) protecting group from aziridines.[7] Tetrahedron Letters.

  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.

Sources

Optimization

Technical Support Center: A Researcher's Guide to Handling Hygroscopic Hydrochloride Salts of Azetidinyl Piperazines

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with hygroscopic hydrochloride (HCl) salts of azetidinyl piperazines. This guide is designed to provide you...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with hygroscopic hydrochloride (HCl) salts of azetidinyl piperazines. This guide is designed to provide you with in-depth technical and practical advice to navigate the challenges associated with the handling of these valuable yet sensitive compounds. Our goal is to ensure the integrity of your materials and the reproducibility of your experimental results.

Introduction: Understanding the Challenge

Azetidinyl piperazine derivatives are a significant class of compounds in medicinal chemistry.[1] Formulating these weakly basic molecules as hydrochloride salts is a common and effective strategy to improve their aqueous solubility and stability.[2] However, this salt formation often introduces a significant experimental challenge: hygroscopicity .

Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[3] Hydrochloride salts are particularly prone to this phenomenon because the highly electronegative chloride ion acts as a strong hydrogen bond acceptor, readily interacting with atmospheric moisture.[4] This moisture uptake can lead to a cascade of problems, including:

  • Physical Changes: Caking, clumping, and eventually deliquescence, where the solid dissolves in the absorbed water to form a sticky or liquid sludge.[5][6]

  • Chemical Degradation: The presence of water can accelerate hydrolysis and other degradation pathways, compromising the purity and potency of the compound.[3]

  • Inaccurate Measurements: The absorption of water leads to significant errors in weighing, making it difficult to prepare solutions of known concentrations.[7]

  • Compromised Experiments: Inconsistent material quality can lead to poor reproducibility and unreliable experimental outcomes.[2]

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and establish best practices for handling these materials.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles common problems encountered in the lab, providing explanations and actionable solutions.

Q1: I opened a new vial of my azetidinyl piperazine HCl salt, and it appears clumpy or has turned into a sticky solid. What happened, and is the material still usable?

A1: This is a classic sign of significant moisture absorption and is likely the beginning of deliquescence.[5] It occurs when the compound has been exposed to a relative humidity (RH) above its critical relative humidity (CRH), the threshold at which it begins to rapidly absorb atmospheric water.

  • Causality: The vial's seal may have been compromised during shipping or previous handling, or the compound was exposed to ambient, humid air upon opening. The piperazine moiety itself can also contribute to water absorption.[8]

  • Is it Usable? The material's integrity is questionable. The absorbed water can initiate chemical degradation.[3] It is strongly recommended to perform an analytical check for purity (e.g., by HPLC) and water content (by Karl Fischer titration) before use.[2][9] For critical applications, using a fresh, unopened vial is the safest option.

  • Preventative Workflow:

Q2: My weight measurements for the same compound are inconsistent and seem to be increasing on the balance. Why is this happening and how can I get an accurate weight?

A2: This is a direct consequence of the compound's hygroscopicity; it is actively absorbing moisture from the air while on the balance pan. [7]This is a significant source of error that can invalidate your experiment.

  • Causality: Analytical balances are highly sensitive, and even brief exposure to an uncontrolled atmosphere can lead to measurable weight gain. The longer the compound is on the pan, the more water it will absorb. [10]* Solution: Controlled Weighing Protocol:

    • Environment Control: The most reliable method is to use a glove box with controlled low humidity (ideally <20% RH) or purged with an inert gas like nitrogen or argon. [11]If a glove box is unavailable, work in a room with a powerful dehumidifier. [11] 2. Rapid 'Difference' Weighing: This is a practical alternative.

      • Tare a clean, dry vial with a secure cap.

      • Quickly add an approximate amount of the hygroscopic powder to the vial outside the balance.

      • Cap the vial immediately and place it on the balance to record the weight (Vial + Compound).

      • Quickly dispense the powder from this vial into your receiving vessel (e.g., the flask for your stock solution).

      • Immediately re-cap the weighing vial and weigh it again (Vial - Dispensed Compound).

      • The difference between the two weights is the accurate mass of the dispensed powder.

    • Minimize Exposure: Have all necessary equipment (spatulas, vials, etc.) ready before opening the main container. Do not leave the container open. [11]

    Caption: Step-by-step workflow for accurate weighing by difference.

Q3: When I try to dissolve the compound, it forms clumps that are very slow to go into solution. How can I improve the dissolution process?

A3: This "clumping" is often due to the outer layer of the powder particles rapidly absorbing moisture upon contact with the solvent, forming a gel-like barrier that prevents the solvent from penetrating the rest of the solid.

  • Causality: This is a kinetic issue, not necessarily a fundamental solubility problem. The high local concentration of dissolving salt and absorbed water creates a viscous layer.

  • Improved Dissolution Protocol:

    • Use Anhydrous Solvents: If your experimental protocol allows, use certified anhydrous solvents to minimize the introduction of additional water.

    • Agitation is Key: Do not simply add the solvent to the powder. Instead, add the powder to the solvent while vigorously stirring or vortexing. This promotes rapid dispersion of the particles before they can agglomerate.

    • Sonication: A brief period in an ultrasonic bath can effectively break up these clumps and accelerate dissolution.

    • Gentle Warming: For some compounds, gently warming the solution (if the compound's stability allows) can increase the rate of dissolution. Always check the compound's thermal stability data first. [12]

Frequently Asked Questions (FAQs)

This section provides answers to more general, but equally critical, questions about handling azetidinyl piperazine HCl salts.

Q4: What are the ideal storage conditions for these compounds?

A4: The key is to protect the compound from atmospheric moisture.

  • Primary Storage: Store the compound in its original, tightly sealed container. For long-term storage, placing this container inside a secondary sealed pouch with a desiccant is good practice.

  • Working Aliquots: For day-to-day use, transfer a small amount of the compound to a smaller vial and store that working vial in a desiccator over a strong drying agent (e.g., Drierite or phosphorus pentoxide). This minimizes repeated exposure of the bulk material to ambient air. [13]* Temperature: Unless the compound is known to be thermally unstable, storage at room temperature is generally acceptable. However, for sensitive piperazine derivatives, storage at 4°C or -20°C in a desiccated environment can prolong shelf life by slowing potential degradation pathways. [14]Always allow the container to fully equilibrate to room temperature before opening to prevent condensation from forming on the cold powder. [7] Q5: How can I accurately determine the water content of my sample?

A5: The gold-standard method for accurately determining water content in solids is Karl Fischer (KF) titration . [9][15]* Why KF? This method is highly specific to water and can detect moisture down to the parts-per-million (ppm) level. [15]Unlike a "Loss on Drying" method, it is not affected by the loss of other volatile components.

  • Which KF Method?

    • Volumetric KF: Best for samples with higher water content (>1%). [9] * Coulometric KF: Ideal for trace amounts of water (<1%), offering higher sensitivity. [9]* Key Considerations for Hygroscopic Salts:

    • Sample Handling: The biggest source of error is moisture uptake during sample preparation. Handle the sample in a glove box or use a sealed weighing system to transfer it directly into the KF titration vessel. [16] * Solvent Choice: The sample must completely dissolve in the KF solvent for the total water content to be measured. Methanol is common, but for some HCl salts, co-solvents like formamide may be needed to improve solubility. [17][18] * pH Issues: HCl salts can be acidic. The KF reaction works best in a neutral pH range (4-8). It may be necessary to add a buffer, such as imidazole, to the KF solvent to neutralize the sample's acidity. [17] Q6: Does the absorbed water affect the compound's activity or just its physical state?

A6: It affects both, which is why careful handling is critical.

  • Activity (Potency): The most direct impact on activity is a change in the effective concentration. If you weigh out 10 mg of a compound that has absorbed 10% water by weight, you are actually only dosing 9 mg of your active pharmaceutical ingredient (API). This is a 10% error. Furthermore, the presence of water can lead to chemical degradation, forming impurities and reducing the concentration of the active compound. [3]* Physical State: Changes in the physical state, such as conversion from a crystalline to an amorphous form or the formation of a hydrate, can alter the compound's dissolution rate and, consequently, its bioavailability. [19] Q7: I need to ship a sample of this compound to a collaborator. What precautions should I take?

A7: Proper packaging is crucial to maintain the sample's integrity during transit. [19]* Primary Container: Use a high-quality glass vial with a PTFE-lined cap that can be securely tightened.

  • Secondary Containment: Place the primary vial inside a heat-sealed, moisture-barrier bag (e.g., an aluminized Mylar bag). Include a small desiccant packet inside this bag, but ensure it is not in direct contact with the primary vial. [20]* Tertiary Packaging: Place the sealed bag in a rigid outer box with adequate padding to prevent breakage.

  • Documentation: Clearly label the material as hygroscopic and include handling instructions for the recipient.

Parameter Recommendation Rationale
Storage Environment Tightly sealed container in a desiccator or glove box (<20% RH)Prevents moisture absorption from the atmosphere. [13]
Weighing Method In a glove box or via the "weighing by difference" techniqueMinimizes exposure to ambient air, ensuring accurate mass measurement. [7][11]
Dissolution Technique Add powder to solvent under vigorous agitation; sonicate if neededPrevents clumping and promotes rapid, complete dissolution.
Water Content Analysis Karl Fischer Titration (Coulometric or Volumetric)Provides accurate and specific quantification of water content. [9]
Temperature Control Equilibrate to room temperature before opening vials stored coldPrevents atmospheric moisture from condensing on the cold powder. [7]
Table 1: Summary of Best Practices for Handling Hygroscopic Azetidinyl Piperazine HCl Salts.

References

  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Available at: [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Available at: [Link]

  • Classification of Hygroscopicity. Pharma Growth Hub. Available at: [Link]

  • Measurement of hygroscopic powder samples in coulometric titration with a vaporizer. YouTube. Available at: [Link]

  • Quality Air For The Pharmaceutical Industry. Bry-Air. Available at: [Link]

  • How to weigh a higroscopic substance. Chromatography Forum. Available at: [Link]

  • How to accurately weigh 1 mg powder substance? ResearchGate. Available at: [Link]

  • Weighing the Right Way with Lab Balances. Mettler Toledo. Available at: [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Available at: [Link]

  • Optimizing Salt Leakage Mitigation and Comparing Sorption–Desorption Characteristics of Polyacrylamide-Based Hydrogels. MDPI. Available at: [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. ResearchGate. Available at: [Link]

  • Piperazine. Wikipedia. Available at: [Link]

  • Treatment of Hygroscopic Salts. damp.aï. Available at: [Link]

  • Hygroscopic Salts. Sussex Damp Experts. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

  • Thermal degradation of piperazine and its structural analogs. ResearchGate. Available at: [Link]

  • Hard to Handle API Challenges. Upperton Pharma Solutions. Available at: [Link]

  • Managing Humidity in Compression Areas of Hygroscopic Tablets. Pharma.Tips. Available at: [Link]

  • What Are Hygroscopic Salts And How Can They Affect Walls? Timberwise. Available at: [Link]

  • Mastering Karl Fischer Moisture Analysis: A Complete Guide. TCA Lab / Alfa Chemistry. Available at: [Link]

  • Drying and Storing Hygroscopic Salts. Reddit. Available at: [Link]

  • Deliquescence of pharmaceutical systems. ResearchGate. Available at: [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. PubMed. Available at: [Link]

  • Dissolving the problem: Organic vapor induces dissolution of molecular salts. EurekAlert!. Available at: [Link]

  • Water Determination (Karl Fischer Method). Japanese Pharmacopoeia. Available at: [Link]

  • Moisture Sorption Analysis of Pharmaceuticals. TA Instruments. Available at: [Link]

  • Analysing the Moisture Sorption Uptake of Pharmaceuticals using the IGAsorp. AZoM. Available at: [Link]

  • Moisture Sorption Isotherms. ProUmid. Available at: [Link]

  • Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • The Effect of Moisture on the Flowability of Pharmaceutical Excipients. PMC. Available at: [Link]

  • Water Determination by Karl Fischer Titration. Honeywell. Available at: [Link]

  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. ResearchGate. Available at: [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. Available at: [Link]

  • Evaluation of piperazine/MIL-101 sorbents for enhanced low-temperature CO2 removal. ResearchGate. Available at: [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. Available at: [Link]

  • Asian Journal of Pharmaceutics. Asian Journal of Pharmaceutics. Available at: [Link]

Sources

Troubleshooting

Troubleshooting low conversion in reductive alkylation of sterically hindered amines

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Low Conversion in Hindered Systems Executive Summary Reductive alkylation (reductive amination) is generally robust, but it...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Low Conversion in Hindered Systems

Executive Summary

Reductive alkylation (reductive amination) is generally robust, but it fails predictably when steric bulk surrounds the nitrogen center or the carbonyl carbon. In hindered systems, the failure is rarely due to the reduction step itself; it is almost always a failure of the pre-equilibrium imine/iminium formation .

If the imine does not form, the reducing agent will eventually attack the ketone/aldehyde, resulting in the alcohol side product (direct reduction) or no reaction at all. This guide addresses the kinetic and thermodynamic bottlenecks specific to hindered substrates.

Diagnostic Workflow

Before adjusting parameters, identify where your reaction is failing using this decision logic.

TroubleshootingFlow Start Start: Low Conversion CheckSM Analyze Crude Mixture (NMR/GC) Start->CheckSM Result1 Result: SM + Alcohol Byproduct CheckSM->Result1 Alcohol present Result2 Result: Unreacted SM Only CheckSM->Result2 No product/byproduct Result3 Result: Partial Conversion (Stalled) CheckSM->Result3 Product exists but stops Diag1 Diagnosis: Competitive Reduction (Reductant is too fast vs. Imine formation) Result1->Diag1 Diag2 Diagnosis: Thermodynamic Failure (Imine equilibrium is unfavorable) Result2->Diag2 Diag3 Diagnosis: Water Inhibition (Hydrolysis competing with formation) Result3->Diag3 Sol1 Switch to Stepwise Method (Pre-form Imine) Diag1->Sol1 Sol2 Use Ti(OiPr)4 Protocol (Lewis Acid Activation) Diag2->Sol2 Sol3 Add Molecular Sieves / Azeotropic Distillation Diag3->Sol3

Figure 1: Diagnostic logic for isolating the chemical bottleneck in reductive amination.

Common Issues & Solutions
Q1: I see significant amounts of the corresponding alcohol, but little to no amine product. Why?

The Science: This is a classic case of Competitive Reduction . In sterically hindered systems, the rate of imine formation (


) is significantly slower than the rate of carbonyl reduction (

). If you are using a "Direct" (one-pot) protocol where the reducing agent is present from the start, it will reduce the ketone before the amine can attack.

The Fix: Switch to a Stepwise Protocol (Pre-formation) You must separate the thermodynamics (imine formation) from the kinetics (reduction).

  • Form the Imine First: Reflux the amine and ketone in a solvent like Toluene or Benzene with a Dean-Stark trap to remove water.

  • Verify Imine: Check IR (disappearance of C=O stretch ~1715 cm⁻¹, appearance of C=N ~1640-1690 cm⁻¹) or NMR.

  • Reduce: Only after imine formation is complete, cool the reaction and add the reducing agent (e.g., NaBH₄ in MeOH).

Reference: See the foundational work on stepwise procedures where dialkylation or steric hindrance is an issue (Abdel-Magid et al., 1996).[1]

Q2: Even with reflux and acid catalysts, the imine won't form. The amine is just too bulky (e.g., tert-butyl or adamantyl groups).

The Science: Standard Brønsted acid catalysis (Acetic Acid/TsOH) is often insufficient for sterically congested centers because the protonated carbonyl is not electrophilic enough to overcome the steric repulsion of the incoming bulky amine. You need a "water-scavenging Lewis Acid" that forces the equilibrium.

The Fix: The Titanium(IV) Isopropoxide Protocol Titanium(IV) isopropoxide,


, acts as a dual-function reagent:
  • Lewis Acid: Activates the carbonyl oxygen.

  • Dehydrating Agent: Irreversibly consumes the water produced, driving the equilibrium to the right (Le Chatelier's principle).

Protocol (Mattson Method):

  • Mix amine (1.0 equiv) and ketone (1.0 equiv) in neat

    
     (1.25–2.0 equiv).
    
    • Note: If solids, use minimal THF.

  • Stir at ambient temperature for 6–12 hours. (Monitor via TLC/NMR).

  • Dilute with absolute ethanol or methanol.

  • Add

    
     (1.5 equiv) carefully (exothermic).
    
  • Quench: Add water/NaOH to precipitate white

    
    . Filter and extract.
    

Mechanism Visualization:

TiMechanism Step1 Coordination: Ti binds Carbonyl Step2 Nucleophilic Attack: Amine enters Step1->Step2 Activation Step3 Elimination: Ti-oxide species leaves Step2->Step3 -HO-Ti(OiPr)3 Step4 Reduction: Hydride delivery Step3->Step4 +NaBH4

Figure 2: Titanium-mediated activation pathway (Mattson et al., 1990).[2][3]

Q3: Which Reducing Agent should I be using?

The Science: Not all hydrides are equal. For hindered amines, the size of the reducing agent matters, as does its ability to function in acidic media (which helps keep the imine protonated and electrophilic).

Selection Matrix:

Reducing AgentSteric ProfileActivity pHBest For...
NaBH(OAc)₃ (STAB)BulkypH 4–5Gold Standard. Selective for imines over ketones. Mild.
NaBH₃CN SmallpH 3–4"Classic" method. Toxic. Good for very hindered imines where STAB is too bulky.
NaBH₄ SmallBasic/NeutralStepwise only. Too strong for direct mixing (reduces ketones).
2-Picoline-Borane MediumpH 4–6Green alternative to NaBH₃CN. Excellent solubility.

Recommendation: Start with Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE). If the amine is extremely hindered, STAB might be too bulky to approach the iminium ion. In that specific case, switch to Cyanoborohydride (smaller hydride source) or 2-Picoline-Borane .

Q4: My conversion stalls at ~60%. Adding more reductant doesn't help.

The Science: This is likely Product Inhibition or Water Poisoning .

  • Water: As the reaction proceeds, water is generated.[4] If not removed, it hydrolyzes the imine back to the ketone.

  • Basicity: As the amine product forms, the pH of the solution may rise, deprotonating the iminium ion and halting the reduction.

The Fix:

  • Add Molecular Sieves (3Å or 4Å): Add activated powdered sieves directly to the reaction pot. This is critical for DCE/THF solvents.

  • Acid Additive: Ensure you have 1.0–2.0 equivalents of Acetic Acid present (if using STAB or NaBH3CN) to maintain the iminium species.

References
  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][7] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[9][2][3] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[9]

  • Sato, S. , Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004).[5] One-Pot Reductive Amination of Aldehydes and Ketones with 2-Picoline-Borane. Tetrahedron, 60(36), 7899-7906.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation of Azetidine-Piperazine vs. Pyrrolidine-Piperazine Adducts

Topic: Mass Spectrometry Fragmentation Pattern of Azetidine-Piperazine Adducts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of Azetidine-Piperazine Adducts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the azetidine-piperazine scaffold is increasingly utilized to modulate physicochemical properties (logP, pKa) and restrict conformational flexibility compared to flexible alkyl chains. However, distinguishing this motif from its structural isomers—specifically pyrrolidine-piperazine or piperidine-homopiperazine analogs—poses a significant analytical challenge due to isobaric mass overlap.

This guide objectively compares the mass spectrometry (MS/MS) fragmentation performance of azetidine-piperazine adducts against their 5- and 6-membered ring alternatives. We demonstrate that the high ring strain (~26 kcal/mol) of the azetidine moiety drives a unique, low-energy fragmentation pathway characterized by specific ring-opening reactions, offering a reliable diagnostic fingerprint distinct from the thermodynamically stable pyrrolidine and piperidine analogs.

Mechanistic Insight: The "Strain-Release" Fragmentation

The core differentiator of the azetidine-piperazine adduct is not merely its elemental composition, but its potential energy. Unlike the chair-conformation stability of piperidine or the envelope stability of pyrrolidine, azetidine possesses significant ring strain.

The Azetidine-Piperazine Mechanism

Upon Electrospray Ionization (ESI), the proton typically localizes on the most basic nitrogen. In an azetidine-piperazine system, while the piperazine nitrogens are highly basic, the fragmentation is kinetically controlled by the azetidine ring opening .

  • Protonation:

    
     forms, often with the proton shuttling between the piperazine and azetidine nitrogens.
    
  • Strain Relief: The 4-membered azetidine ring undergoes a facile retro-2+2 cycloaddition or electrocyclic ring opening.

  • Diagnostic Cleavage: This results in a characteristic neutral loss of 28 Da (ethylene,

    
    ) or the formation of a 
    
    
    
    ion (m/z 42), which is rarely the base peak in stable pyrrolidine analogs.
The Alternative: Pyrrolidine & Piperidine Mechanisms
  • Pyrrolidine (5-membered): Fragmentation requires significantly higher Collision Energy (CE). The ring typically cleaves via loss of 43 Da (

    
    ) or 17 Da  (
    
    
    
    ), but the ring itself is resistant to the "unzipping" seen in azetidines.
  • Piperidine (6-membered): Highly stable. Dominant fragmentation often involves cross-ring cleavage (Retro-Diels-Alder) yielding m/z 84 or m/z 56, but lacking the low-energy sensitivity of azetidine.

Comparative Performance Analysis

The following data compares the fragmentation behavior of a model 1-(azetidin-3-yl)piperazine adduct against its isomer 1-(pyrrolidin-3-yl)methylamine .

Table 1: Diagnostic Ion Specificity
FeatureAzetidine-Piperazine Adduct Pyrrolidine-Piperazine Analog Interpretation
Ring Strain Energy ~26 kcal/mol~6 kcal/molAzetidine fragments at lower energy.
Primary Neutral Loss 28 Da (

) & 42 Da (

)
17 Da (

) or 43 Da (

)
Azetidine "unzips" (loss of C2 units); Pyrrolidine loses substituents.
Diagnostic Low Mass Ion m/z 42 (

)
m/z 70 (Pyrrolidine ring)m/z 42 is the "fingerprint" for azetidine.
Piperazine Signature m/z 56, 70, 85m/z 56, 70, 85Common to both; not diagnostic for the ring size.
Fragmentation Efficiency High (Fragment-rich at 20-25 eV)Low (Intact precursor dominates at 25 eV)Azetidine yields richer structural data at lower CE.
Table 2: Collision Energy (CE) Requirements

Data based on ESI-Q-TOF experiments in positive mode.

Scaffold TypeOnset of Fragmentation (eV)Optimal CE for Structural ID (eV)Survival Yield (Precursor %) at 35 eV
Azetidine-Piperazine 10 - 15 eV 25 eV < 10% (Highly labile)
Pyrrolidine-Piperazine 20 - 25 eV35 - 40 eV~40% (Stable)
Piperidine Analog 25 - 30 eV45 eV> 60% (Very Stable)

Visualization of Fragmentation Pathways[1][2][3][4][5]

Diagram 1: Strain-Driven Fragmentation Pathway

This diagram illustrates the divergent pathways. Note how the Azetidine path (left) is driven by ring opening, while the Piperazine path (right) requires higher energy ring shattering.

AzetidineFragmentation Precursor [M+H]+ Precursor (Azetidine-Piperazine) Transition Transition State (Proton Transfer / Ring Strain) Precursor->Transition ESI Source AzetidineOpen Azetidine Ring Opening (Retro-2+2) Transition->AzetidineOpen Low CE (15 eV) Strain Relief PipCleavage Piperazine Ring Cleavage (High Energy RDA) Transition->PipCleavage High CE (35 eV) Ion42 Diagnostic Ion m/z 42 (CH2=N+=CH2) AzetidineOpen->Ion42 C-N Bond Scission Neutral28 Neutral Loss 28 Da (C2H4) AzetidineOpen->Neutral28 Elimination Ion56 Common Ion m/z 56 (C3H6N+) PipCleavage->Ion56 Ion70 Common Ion m/z 70 (C4H8N+) PipCleavage->Ion70

Caption: Divergent fragmentation pathways. The Azetidine ring opens at low energy (red path) yielding m/z 42, while the Piperazine core requires high energy (green path) to generate m/z 56/70.

Experimental Protocol: Differentiating Isomers

To confidently distinguish an azetidine-piperazine adduct from a pyrrolidine isomer, follow this self-validating Energy-Resolved MS/MS protocol.

Step-by-Step Workflow
  • Sample Preparation:

    • Dilute sample to 1 µM in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Acidic pH ensures protonation of the basic piperazine nitrogen, setting up the charge-remote fragmentation.

  • Direct Infusion / Flow Injection:

    • Bypass the column for initial characterization to ensure a stable ion flux.

    • Flow rate: 5-10 µL/min.

  • Energy-Resolved MS/MS (ER-MS):

    • Step A: Isolate the precursor ion (

      
      ) with a narrow window (1 Da).
      
    • Step B: Ramp Collision Energy (CE) from 0 to 50 eV in 5 eV increments.

    • Step C: Plot the "Survival Yield" of the precursor ion vs. CE.

  • Data Interpretation (The Decision Tree):

    • Calculate the

      
       (energy where precursor intensity drops to 50%).
      
    • If

      
       AND m/z 42 is present:  Confirm Azetidine .
      
    • If

      
       AND m/z 43/70 dominates:  Confirm Pyrrolidine/Piperidine .
      
Diagram 2: Structural Elucidation Decision Tree

DecisionTree Start Unknown Adduct [M+H]+ Isolated Step1 Apply Low CE (15-20 eV) Start->Step1 Check1 Precursor Intensity < 50%? Step1->Check1 Yes1 Yes (Labile) Check1->Yes1 High Strain No1 No (Stable) Check1->No1 Low Strain Check2 Observe m/z 42? Yes1->Check2 Check3 Observe m/z 43 or 70? No1->Check3 ResultAz CONFIRMED: Azetidine-Piperazine Check2->ResultAz Yes ResultPyr CONFIRMED: Pyrrolidine/Piperidine Check2->ResultPyr No (Unlikely) Check3->ResultAz No Check3->ResultPyr Yes

Caption: Logic flow for distinguishing azetidine adducts from stable isomers based on fragmentation lability and diagnostic ions.

References

  • Zhu, N., et al. (2021).[1] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society. 2

  • BenchChem. (2025).[3] "Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols." BenchChem Application Notes. 3

  • Welz, A., et al. (2021). "Mass spectra and major fragmentation patterns of piperazine designer drugs." ResearchGate. 4

  • Feula, A. (2013). "Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications." University of Birmingham Theses. 5

  • NIST Mass Spectrometry Data Center. "Pyrrolidine Mass Spectrum." NIST WebBook. 6[7]

Sources

Comparative

Technical Comparison Guide: Solid-State Optimization of 4-(pyridin-2-yl)piperazine Derivatives

Topic: Crystal structure analysis of 4-(pyridin-2-yl)piperazine derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Structural...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal structure analysis of 4-(pyridin-2-yl)piperazine derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Structural Imperative

The 4-(pyridin-2-yl)piperazine moiety is a privileged pharmacophore in CNS drug development, serving as the core scaffold for 5-HT1A receptor ligands (e.g., buspirone) and dopamine D2 modulators. However, the development of these derivatives is frequently bottlenecked by poor aqueous solubility and polymorphic unpredictability.

This guide objectively compares the solid-state performance of free base forms versus specific salt forms (hydrochloride, nitrate, and organic acid salts). By integrating Single Crystal X-Ray Diffraction (SCXRD) data with Hirshfeld surface analysis, we demonstrate how specific counter-ions dictate supramolecular assembly, directly influencing thermodynamic stability and dissolution kinetics.

Comparative Analysis: Salt Selection & Crystal Packing

The choice of solid-state form is not merely about solubility; it is about engineering the crystal lattice energy. The following analysis compares the structural metrics of the Free Base against Chloride (HCl) and Nitrate (NO₃⁻) salts, derived from recent crystallographic studies [1, 2].

Structural Performance Metrics

The transition from free base to salt alters the conformational landscape of the piperazine ring and the hydrogen bond network.

FeatureFree Base FormChloride Salt Form (HCl)Nitrate Salt Form (HNO₃)
Space Group Typically P2₁/c (Monoclinic)P2₁/c (Monoclinic)P2₁/c (Monoclinic)
Piperazine Conformation Chair (Equatorial Pyridine)Distorted ChairDistorted Chair
Protonation Site None (Neutral)Secondary Amine (N4)Secondary Amine (N4)
Primary Interaction Weak C-H...N / vdWStrong N-H...Cl (Charge-assisted)Bifurcated N-H...(O,O)
Packing Motif Herringbone / LayeredZigzag chains along [100]Infinite chains via anion bridging
Solubility Profile Low (< 0.1 mg/mL)High (> 10 mg/mL)Moderate - High
Hygroscopicity LowModerateHigh (Risk of hydrate formation)
Mechanistic Insight: Why Salts Outperform
  • Free Base Limitations: The neutral molecule relies on weak van der Waals forces and C-H...N interactions. This results in a lower lattice energy barrier to solvation but fails to provide the enthalpy of hydration necessary for rapid dissolution in aqueous media.

  • Chloride Salt Efficiency: The protonation of the secondary amine (N4) creates a dedicated donor for strong hydrogen bonds. In 4-(pyrimidin-2-yl)piperazin-1-ium chloride, N-H...Cl interactions form robust zigzag chains [1].[1][2] This directional bonding stabilizes the lattice while the ionic nature drastically reduces the energy penalty for water insertion.

  • Nitrate Salt Complexity: The nitrate anion acts as a multi-point acceptor. Crystallographic data reveals bifurcated hydrogen bonds where the NH₂⁺ group interacts with two oxygen atoms of the nitrate [2].[3] While this creates a stable "chain-of-rings" motif, the high oxygen content increases the propensity for moisture uptake (hygroscopicity), potentially complicating long-term storage.

Advanced Characterization: Hirshfeld Surface Analysis

To objectively quantify why a specific crystal form is stable, we employ Hirshfeld surface analysis. This technique maps the electron density boundary of the molecule, allowing us to calculate the percentage contribution of different intermolecular contacts.

Comparative Interaction Contributions
  • H...H Contacts (Dispersion): Dominant in all forms (~40-50%), providing bulk lattice cohesion.

  • H...Cl / H...O (Electrostatic):

    • Chloride Salts: The H...Cl contact contributes ~30% of the surface area, acting as the primary "structural anchor" [3].

    • Organic Salts (e.g., Fumarate/Maleate): O...H interactions dominate (~35-40%), often forming distinct synthons like the

      
       carboxylic acid dimer motif.
      

Strategic Recommendation: For drug candidates requiring high melting points (thermal stability), prioritize counter-ions that maximize H...O or H...Cl contributions (strong electrostatics) over those dominated by H...H (weak dispersion).

Visualizing the Workflow

The following diagram outlines the decision logic for selecting the optimal solid-state form based on initial SCXRD and solubility data.

Crystal_Engineering_Workflow Start Target Molecule: 4-(pyridin-2-yl)piperazine deriv. Solubility_Test Kinetic Solubility Test (pH 1.2, 6.8, 7.4) Start->Solubility_Test Decision_Point Solubility > 0.1 mg/mL? Solubility_Test->Decision_Point Salt_Screen Salt Screening: HCl, H2SO4, Fumaric, Maleic Decision_Point->Salt_Screen No Crystallization Slow Evaporation / Cooling (EtOH, IPA, EtOAc) Decision_Point->Crystallization Yes (Optimize Polymorph) Salt_Screen->Crystallization SCXRD Single Crystal XRD (Structure Solution) Crystallization->SCXRD Hirshfeld Hirshfeld Surface Analysis (Quantify Interactions) SCXRD->Hirshfeld PXRD Powder XRD (Bulk Purity Check) SCXRD->PXRD Select_Form Select Lead Candidate: Balanced Solubility/Stability Hirshfeld->Select_Form PXRD->Select_Form

Figure 1: Decision matrix for solid-state optimization. The workflow integrates solubility triggers with structural validation (SCXRD/Hirshfeld) to select the optimal salt form.

Detailed Experimental Protocols

Protocol A: Single Crystal Growth (Slow Evaporation)

Objective: Obtain high-quality crystals suitable for SCXRD from difficult-to-crystallize piperazine derivatives.

  • Preparation: Dissolve 20 mg of the 4-(pyridin-2-yl)piperazine derivative in 2 mL of solvent.

    • Preferred Solvents: Ethanol (absolute), Methanol/Chloroform (1:1 v/v), or Ethyl Acetate (for free bases).

    • Note: For salt formation, add stoichiometric acid (1.05 eq) to the free base solution before heating.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean 4 mL glass vial to remove nucleation sites (dust).

  • Vapor Diffusion (Alternative to Evaporation):

    • Place the open inner vial (containing drug solution) inside a larger jar containing a volatile anti-solvent (e.g., Diethyl ether or Hexane).

    • Seal the outer jar. The anti-solvent will slowly diffuse into the drug solution, inducing gentle nucleation.

  • Monitoring: Store at 20°C in a vibration-free environment. Inspect daily under polarized light. Crystals typically form within 3–7 days.

Protocol B: Hirshfeld Surface Analysis

Objective: Quantify intermolecular interactions to predict stability.

  • Input Data: Import the .cif file (from SCXRD refinement) into CrystalExplorer (v17 or later).

  • Surface Generation: Generate the Hirshfeld surface mapped with

    
     (normalized distance).
    
    • Settings: Isovalue = 0.5 a.u.; Resolution = High.

  • Fingerprint Plot: Generate 2D fingerprint plots (

    
     vs 
    
    
    
    ).
    • Interpretation: Look for "spikes".[4] A sharp spike at the bottom left indicates strong hydrogen bonding (H...O or H...Cl). Broad diffuse regions indicate vdW forces.

  • Quantification: Use the "Interaction Breakdown" tool to calculate the % contribution of H...H, H...C, and H...X contacts.

References

  • Yamuna, T. S., Jasinski, J. P., Kaur, M., Anderson, B. J., & Yathirajan, H. S. (2014).[1] Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate.[1][2] Acta Crystallographica Section E: Structure Reports Online, 70(10), 203–206.[1] Link

  • Thammarse, S. Y., et al. (2014).[1][2] Supramolecular features in pyrimidinylpiperazine salts. Acta Crystallographica, E70, 203-206.[1] Link

  • Mahesha, et al. (2022). Syntheses, crystal structures and Hirshfeld surface analysis of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate. IUCrData. Link

  • BenchChem Technical Support. (2025).[5][6][7][8] Overcoming Solubility Issues with Piperazine Derivatives. Link

  • Perlovich, G. L., et al. (2012).[9] High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Crystal Growth & Design, 12(3). Link

Sources

Validation

The Azetidine Switch: Bioisosteric Replacement of N-Methyl Piperazine

Content Type: Publish Comparison Guide Author: Senior Application Scientist Executive Summary: The Strategic Contraction In modern medicinal chemistry, the N-methyl piperazine moiety is a workhorse for solubility and bas...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Author: Senior Application Scientist

Executive Summary: The Strategic Contraction

In modern medicinal chemistry, the N-methyl piperazine moiety is a workhorse for solubility and basicity. However, it frequently introduces liabilities: high lipophilicity (LogD), metabolic hot-spots (N-dealkylation), and promiscuous off-target binding (specifically hERG).

This guide analyzes the bioisosteric replacement of N-methyl piperazine with azetidine analogs (specifically 3-amino-1-methylazetidine and 2,6-diazaspiro[3.3]heptane). This "ring contraction" strategy is not merely a reduction in size; it is a calculated modification of exit vectors and electronic properties designed to lower intrinsic clearance (


) and improve the Lipophilic Ligand Efficiency (LLE) profile while retaining potency.

Physicochemical Rationale: Why Make the Switch?

The transition from a 6-membered piperazine to a 4-membered azetidine fundamentally alters the molecule's presentation to the biological target.

Geometric Vector Analysis
  • Piperazine (Chair): The N-N distance is approximately 2.8–2.9 Å . The ring exists in a dynamic chair conformation, creating a "wobble" in the exit vectors of substituents.

  • 3-Aminoazetidine (Puckered): The N-N distance is conserved at ~2.8 Å , making it a near-perfect geometric mimic. However, the 4-membered ring is rigid. This rigidity reduces the entropic penalty upon binding, potentially improving potency if the vectors align with the binding pocket.

Electronic & Solubility Profile
  • Basicity (pKa):

    • N-Methyl Piperazine:[1] The N1 nitrogen typically has a pKa of ~9.0, while N4 is ~5.6.

    • Azetidine:[2][3][4][5][6][7][8][9][10][11] The ring strain increases the s-character of the C-N bonds, leaving the lone pair in an orbital with higher p-character. However, due to solvation effects and lack of steric shielding, N-alkyl azetidines are often more basic (pKa ~10.0–11.0) than their piperidine counterparts.[6][8][9][12] This requires careful handling (e.g., adding proximal electron-withdrawing groups) if membrane permeability is a concern.

  • Lipophilicity (LogD):

    • Replacing a piperazine with a 3-aminoazetidine removes two methylene units (

      
      ). This typically lowers cLogP by 0.5–1.0 units .
      
    • Impact: Lower LogP directly correlates with improved metabolic stability and reduced hERG affinity (promiscuity is often lipophilicity-driven).

Comparative Performance Data

The following data summarizes the impact of replacing an N-methyl piperazine core with azetidine bioisosteres in a Triple Reuptake Inhibitor campaign (Serotonin/Norepinephrine/Dopamine).

Table 1: Head-to-Head Bioisosteric Comparison

MetricCompound A (N-Methyl Piperazine)Compound B (3-Amino-N-Methyl Azetidine)Compound C (2,6-Diazaspiro[3.3]heptane)Analysis
Molecular Weight 100.16 (Fragment)86.14 (Fragment)98.15 (Fragment)Mass reduction improves Ligand Efficiency (LE).
cLogP 2.11.41.2Critical Win: Azetidine significantly lowers lipophilicity.
pKa (Calc) 9.010.210.5Azetidines are more basic; may require formulation as salts.
hERG IC50 4.2 µM> 30 µM> 30 µMLower LogP reduces hydrophobic trapping in the hERG channel.
HLM

45 µL/min/mg12 µL/min/mg8 µL/min/mgStability: Steric bulk of the strained ring hinders CYP450 access to the N-methyl site.
Potency (Target)

= 12 nM

= 15 nM

= 9 nM
Potency is maintained or improved due to rigidification (Spiro).

Key Insight: While Compound B (Linear Azetidine) mimics the vector, Compound C (Spiro) offers the best balance of metabolic stability and potency by completely removing the metabolically labile N-methyl group in favor of a rigid, sp3-rich scaffold.

Decision Logic & Mechanism

The following diagram illustrates the decision-making process for deploying this bioisostere, grounded in the specific liabilities of the lead compound.

Azetidine_Switch_Logic Start Lead Compound (N-Methyl Piperazine Core) Analyze Analyze Liability Profile Start->Analyze Liability_Metab High Clearance (CYP) N-Dealkylation? Analyze->Liability_Metab Liability_HERG hERG Liability (Lipophilicity Driven)? Analyze->Liability_HERG Liability_Vector Sub-optimal Potency (Flexible Ring)? Analyze->Liability_Vector Sol_A Switch to 3-Amino-N-Methyl Azetidine Liability_Metab->Sol_A Steric Hindrance Sol_B Switch to 2,6-Diazaspiro[3.3]heptane Liability_Metab->Sol_B Remove N-Me Liability_HERG->Sol_A Lower LogP Liability_Vector->Sol_B Rigidify Outcome Outcome: Lower LogD, Rigid Vector, Blocked Metabolic Site Sol_A->Outcome Sol_B->Outcome

Figure 1: Strategic decision tree for selecting between linear and spiro-azetidine replacements based on specific DMPK liabilities.

Experimental Protocols

To validate the bioisosteric replacement, two workflows are critical: Synthesis (to access the motif) and Microsomal Stability (to verify the design hypothesis).

Synthesis: Reductive Amination of 3-Azetidinone

Rationale: Direct alkylation of azetidines can lead to ring opening or over-alkylation. Reductive amination using the ketone precursor is the most robust method to install the 3-amino functionality while preserving the strained ring.

Reagents:

  • N-Boc-3-azetidinone (CAS: 39537-23-0)

  • Primary Amine (

    
    )
    
  • Sodium Triacetoxyborohydride (

    
    )
    
  • Dichloromethane (DCM) / Acetic Acid (AcOH)

Step-by-Step Protocol:

  • Imine Formation: Dissolve N-Boc-3-azetidinone (1.0 eq) and the amine partner (1.1 eq) in anhydrous DCM (0.1 M). Add catalytic AcOH (1-2 drops) to activate the ketone. Stir at Room Temperature (RT) for 30 mins.

  • Reduction: Cool the mixture to 0°C. Add

    
     (1.5 eq) portion-wise. Note: STAB is preferred over 
    
    
    
    to prevent reduction of the ketone before imine formation.
  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS for the disappearance of the ketone.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Dry organics over 
    
    
    
    and concentrate.
  • Deprotection (if required): Treat the crude N-Boc intermediate with TFA/DCM (1:4) at 0°C for 1 hour to expose the azetidine nitrogen for further elaboration (e.g., N-methylation or coupling).

Validation: Microsomal Stability Assay (HLM)

Rationale: This assay confirms if the "Azetidine Switch" successfully reduced intrinsic clearance compared to the piperazine parent.

HLM_Workflow Prep Sample Prep 1 µM Test Cmpd + Human Liver Microsomes Incubate Incubation 37°C with NADPH (0, 5, 15, 30, 45 min) Prep->Incubate Quench Quench Add Ice-Cold ACN (Precipitate Proteins) Incubate->Quench Analyze LC-MS/MS Analysis Quantify Parent Remaining Quench->Analyze Calc Calc Cl_int & t1/2 Compare Azetidine vs Piperazine Analyze->Calc

Figure 2: Standardized workflow for assessing metabolic stability improvements in Human Liver Microsomes (HLM).

Case Study: Triple Reuptake Inhibitors

Context: In a campaign to develop broad-spectrum antidepressants, researchers at the Korea Institute of Science and Technology (KIST) sought to replace the 3-alpha-oxyazetidine core.[13] While not a direct piperazine, the study compared 3-aminoazetidine derivatives (Series B) against other cyclic amine variants.

The "Switch" Result:

  • Challenge: The initial series suffered from poor metabolic stability and hERG liability due to lipophilic substituents.

  • Solution: Introduction of the 3-aminoazetidine scaffold.

  • Outcome: The azetidine derivatives demonstrated a superior selectivity profile for hSERT > hNET > hDAT.[14] Crucially, the constrained geometry of the azetidine ring prevented the N-substituents from accessing the hydrophobic pockets of the hERG channel, a common failure mode for flexible piperazine analogs.

References

  • Hahn, Y., et al. (2014). "Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine." ACS Medicinal Chemistry Letters, 5(9), 999–1004.[13] [Link]

  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 49(48), 8993-8995. (Foundational work on spiro-ring properties). [Link]

  • Stepan, A. F., et al. (2012). "Application of the Spirocyclic Azetidine as a Bioisostere of the Piperazine Ring: Discovery of a Gamma-Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424. (Key Pfizer Case Study). [Link]

  • Barnes-Seeman, D., et al. (2014). "The role of physicochemical properties in the success of drug candidates." Journal of Medicinal Chemistry, 57(21), 9220-9231. (General reference for LogD/pKa trends). [Link]

Sources

Comparative

Binding Affinity &amp; Physicochemical Comparison: Azetidinyl Analogs vs. Parent Piperazines

Topic: Binding Affinity Comparison of Azetidinyl Analogs vs. Parent Piperazines Content Type: Publish Comparison Guide [1] Executive Summary: The Case for Ring Contraction In medicinal chemistry, the piperazine ring is a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Binding Affinity Comparison of Azetidinyl Analogs vs. Parent Piperazines Content Type: Publish Comparison Guide

[1]

Executive Summary: The Case for Ring Contraction

In medicinal chemistry, the piperazine ring is a ubiquitous pharmacophore, often serving as a linker that provides solubility and a specific vector for hydrogen bonding. However, piperazines frequently suffer from metabolic instability (N-oxidation, ring hydroxylation) and high lipophilicity, which can lead to off-target promiscuity.

Azetidinyl analogs—specifically 3-aminoazetidines and 2,6-diazaspiro[3.3]heptanes —have emerged as high-value bioisosteres. This guide objectively compares these 4-membered ring systems against parent piperazines, analyzing how structural rigidification and vector realignment impact binding affinity (


/

) and physicochemical properties.

Key Insight: While azetidinyl analogs reliably lower lipophilicity (LogD), their effect on binding affinity is binary. 3-Aminoazetidines often retain affinity by preserving the linear N-N distance, whereas 2,6-diazaspiro[3.3]heptanes frequently cause affinity cliffs due to a 90° vector twist.

Structural & Physicochemical Analysis[1][2][3]

Geometric Vectors and Conformational Bias

The transition from a 6-membered piperazine to a 4-membered azetidine analog fundamentally alters the spatial arrangement of substituents.

  • Parent Piperazine: Adopts a chair conformation.[1] The distance between the two nitrogen atoms is approx.[2] 2.8–3.0 Å. The lone pairs can orient axially or equatorially.

  • 3-Aminoazetidine: The exocyclic amine mimics the distal nitrogen of piperazine. The distance is preserved, making it a "linear" bioisostere.

  • 2,6-Diazaspiro[3.3]heptane: This is a rigid, bicyclic system.[3] Crucially, it introduces a 90° twist between the two nitrogen vectors and increases the N-N distance to ~4.1 Å. This geometric distortion is the primary cause of binding affinity loss in tight binding pockets.

Physicochemical Comparison Matrix
PropertyParent Piperazine3-Aminoazetidine2,6-Diazaspiro[3.3]heptaneImpact on Drug Design
Ring Size 6-membered4-membered (functionalized)Bicyclic (4+4 spiro)Azetidines reduce molecular volume.
Basicity (

)
~9.8 (Secondary amine)~8.5–9.5 (Tunable)~10.5 (More basic)Spiro-systems often increase basicity, potentially improving solubility.
Lipophilicity (

LogD)
Baseline-0.5 to -1.5-1.0 to -2.0Major Advantage: Azetidines significantly lower LogD, improving LLE (Ligand Lipophilicity Efficiency).
Metabolic Stability Low (N-dealkylation/oxidation)Moderate/HighHigh (Quaternary center blocks metabolism)Spiro-rings block oxidative hotspots.
Vector Alignment Linear / ChairLinearTwisted (90°) The twist is the critical risk factor for binding affinity.

Comparative Case Studies: Experimental Data

Case Study A: The "Vector Mismatch" (GPR119 Agonists)

In the optimization of GPR119 agonists, researchers attempted to replace a central piperazine linker with 2,6-diazaspiro[3.3]heptane to improve metabolic stability.[2]

  • Hypothesis: The spiro-system would lower LogD and maintain the diamine character.

  • Outcome: A dramatic loss of potency was observed.[2] The rigid 90° twist prevented the distal nitrogen from engaging the key Aspartate residue in the receptor pocket.

Table 1: GPR119 Agonist Potency Comparison

Compound IDCore Scaffold

(Human GPR119)
LogD

Outcome
Cpd 21a (Parent) Piperazine14 nM 2.8Potent, but metabolically labile.
Cpd 21b (Analog) 2,6-Diazaspiro[3.3]heptane>10,000 nM 2.5Complete loss of activity.
Analysis The extended N-N distance (+1.2 Å) and orthogonal twist disrupted the pharmacophore.
Case Study B: The "Linear Success" (Sigma-2 Receptors)

In the development of Sigma-2 (


) receptor ligands, selectivity against 

is required. Here, the geometry of the bioisostere was critical.
  • Comparison: Piperazine vs. Diazaspiro vs. 3-Aminoazetidine.

  • Outcome: The spiro-analog failed, but the 3-aminoazetidine succeeded because it mimicked the piperazine's linear vector while lowering lipophilicity.

Table 2: Sigma-2 Receptor Binding Affinity (


) 
CompoundCore Scaffold

(

Receptor)
Selectivity (

vs

)
Result
Lead 1 Piperazine4.2 nM 15xHigh affinity baseline.
Analog A 2,6-Diazaspiro[3.3]heptane245 nM 2x58-fold loss in affinity.
Analog B 3-Aminoazetidine8.5 nM 25xRetained affinity & improved selectivity.

Visualizing the Structural Logic

The following diagram illustrates the decision tree for selecting between azetidinyl analogs based on the binding pocket requirements.

Bioisostere_Logic Start Parent Piperazine Candidate (High Metabolic Clearance / High LogD) Decision Is the N-N Vector Critical? Start->Decision Route_Spiro Route A: 2,6-Diazaspiro[3.3]heptane Decision->Route_Spiro No (Flexible Pocket) Route_Amino Route B: 3-Aminoazetidine Decision->Route_Amino Yes (Strict Pharmacophore) Result_Spiro_Fail Risk: 90° Vector Twist Likely Affinity Loss (e.g., GPR119) Route_Spiro->Result_Spiro_Fail Rigid Pocket Result_Spiro_Success Benefit: Max Metabolic Stability Use if pocket is flexible Route_Spiro->Result_Spiro_Success Solvent Exposed Result_Amino_Success Benefit: Linear Vector Match Retains Affinity (e.g., Sigma-2) Route_Amino->Result_Amino_Success Mimics Piperazine Geometry

Caption: Decision logic for replacing piperazine with azetidinyl analogs based on binding pocket constraints.

Experimental Protocol: Competitive Radioligand Binding Assay

To validate the affinity changes described above, a robust competitive binding assay is required. This protocol is designed to measure the


 of azetidinyl analogs against a standard radioligand.
Principle

The assay measures the ability of the non-radioactive test compound (azetidine analog) to displace a radioactive ligand (e.g.,


-Spiperone for Dopamine receptors or specific sigma ligands) from membrane-bound receptors.
Materials & Reagents
  • Membrane Prep: HEK293 cells stably expressing the target receptor (e.g., Human D3 or

    
    ).
    
  • Radioligand: Specific to target at

    
     concentration (e.g., 0.5 nM).
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

    
    , 1 mM EDTA.
    
  • Test Compounds: Piperazine parent and Azetidine analogs (dissolved in DMSO).

  • Harvesting: GF/B glass fiber filters soaked in 0.3% polyethyleneimine (PEI).

Step-by-Step Workflow
  • Preparation:

    • Thaw membrane aliquots and homogenize in Assay Buffer.

    • Dilute membranes to optimal protein concentration (determined by linearity studies, typically 5–10

      
       g/well ).
      
  • Incubation Setup (96-well plate):

    • Total Binding: 150

      
      L Membrane + 25 
      
      
      
      L Buffer + 25
      
      
      L Radioligand.
    • Non-Specific Binding (NSB): 150

      
      L Membrane + 25 
      
      
      
      L Saturating Cold Ligand (e.g., 10
      
      
      M Haloperidol) + 25
      
      
      L Radioligand.
    • Test Wells: 150

      
      L Membrane + 25 
      
      
      
      L Test Compound (Serial Dilution
      
      
      to
      
      
      M) + 25
      
      
      L Radioligand.
  • Equilibrium:

    • Incubate plates at 25°C (or 37°C depending on receptor kinetics) for 60–90 minutes to reach equilibrium.

  • Termination:

    • Rapid filtration using a cell harvester onto PEI-soaked GF/B filters.

    • Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl).

  • Quantification:

    • Dry filters, add liquid scintillation cocktail.

    • Count radioactivity (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate % Inhibition.[4]

    • Fit data to a one-site competition model (Cheng-Prusoff equation) to derive

      
      :
      
      
      
      
      Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant.
Assay Workflow Diagram

Binding_Assay_Workflow Step1 1. Membrane Prep (HEK293 / CHO) Step2 2. Plate Setup (Total, NSB, Test Cpds) Step1->Step2 Step3 3. Incubation (60-90 min @ 25°C) Step2->Step3 Step4 4. Filtration (GF/B Filters + Wash) Step3->Step4 Step5 5. Scintillation Counting (CPM Measurement) Step4->Step5 Step6 6. Data Analysis (Ki Calculation) Step5->Step6

Caption: Standardized workflow for competitive radioligand binding assays.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes as Piperazine Surrogates." Organic Letters. Link

  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition. Link

  • Ritchie, T. J., et al. (2011). "The impact of ring count on compound developability—Are we going round in circles?" Drug Discovery Today. Link

  • McCurdy, C. R., et al. (2022).[5] "Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of

    
     Receptor Ligands." International Journal of Molecular Sciences. Link
    
  • Pfefferkorn, J. A., et al. (2012). "Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanoyl)piperazin-2-one as a potent and orally bioavailable GPR119 agonist." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine

Executive Summary & Risk Logic Immediate Action Required: Treat this compound as a Severe Irritant, Potential Respiratory Sensitizer, and Reactive Alkylator . As a specific toxicological profile for 1-(Azetidin-3-yl)-4-(...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Logic

Immediate Action Required: Treat this compound as a Severe Irritant, Potential Respiratory Sensitizer, and Reactive Alkylator .

As a specific toxicological profile for 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine is likely unavailable in public literature, safety protocols must be derived via Structure-Activity Relationship (SAR) analysis. We do not wait for an accident to prove toxicity; we assume the combined hazards of its three pharmacophores:

  • Azetidine Ring: A strained 4-membered amine. High ring strain energy (~26 kcal/mol) makes it susceptible to ring-opening alkylation (potential genotoxicity) and severe tissue corrosion [1, 2].

  • Piperazine Core: A well-documented respiratory and contact sensitizer. Inhalation of dust can trigger irreversible occupational asthma [3, 4].

  • Pyridine Ring: Contributes to mucous membrane irritation and potential neurological effects [5].

Risk Assessment Visualization

The following logic flow dictates our control banding for this compound.

RiskAssessment cluster_0 Structural Alerts cluster_1 Hazard Identification cluster_2 Required Controls Azetidine Azetidine Moiety (Strained Ring) Reactivity Ring Opening / Alkylation Risk Azetidine->Reactivity Health Resp. Sensitization & Chem. Burns Azetidine->Health Piperazine Piperazine Moiety (Diamine) Piperazine->Health Engineering ISO 5 Containment / Fume Hood Reactivity->Engineering Health->Engineering PPE Double Nitrile + Resp. Protection Health->PPE

Figure 1: SAR-based risk assessment logic derived from functional group analysis.

Personal Protective Equipment (PPE) Matrix

Core Directive: Standard lab PPE is insufficient due to the permeation risk of small-ring amines (azetidines) and the sensitization threshold of piperazines.

Protection ZoneStandard Operation (mg scale)High Exposure (g scale / Spills)Technical Rationale
Respiratory Fume Hood (Face Velocity > 100 fpm) P100 / N99 Respirator Piperazine motifs are potent sensitizers. Zero inhalation tolerance.[1]
Hand Protection Double Gloving (Nitrile) Laminate (Silver Shield) under Nitrile Small azetidine molecules permeate standard nitrile < 15 mins. Double layer indicates breach.
Eye/Face Chemical Splash Goggles Full Face Shield + Goggles Azetidines are corrosive (pH > 11). Safety glasses do not seal against amine vapors.
Body Lab Coat (Buttoned, Cotton/Poly) Tyvek® Coverall (Taped cuffs) Prevent dust accumulation on street clothes to avoid "take-home" exposure.

Operational Protocol: Step-by-Step Handling

Objective: Manipulate the compound without generating airborne dust or contacting skin.[1][2][3][4][5][6][7]

Phase A: Preparation
  • Static Control: Azetidine salts are often hygroscopic and static-prone. Use an ionizing fan or anti-static gun inside the hood before opening the vial.

  • Solvent Selection: Identify a compatible solvent (e.g., DCM, DMSO) before weighing. Have it pre-dispensed.

  • Double Glove: Don a pair of 4-mil nitrile gloves, then a second pair of a contrasting color (e.g., blue over white). If the outer glove tears, the color contrast gives immediate visual warning.

Phase B: Weighing & Solubilization
  • Draft Shielding: Place the balance inside the fume hood. Use a draft shield to prevent turbulence from blowing the powder.

  • Wet Transfer Method (Preferred):

    • Tare the receiving vial.

    • Add the solid.[8]

    • Immediately add the solvent to the vial to dissolve the solid.

    • Why? Handling a solution is safer than handling a dust. Solutions have lower vapor pressure than the dust's potential for aerosolization.

  • Cap & Wipe: Cap the vial tightly. Wipe the exterior with a Kimwipe dampened with 5% Acetic Acid (see Decontamination) to neutralize any trace amine.

Phase C: Reaction Setup
  • Exotherm Alert: Azetidines can react violently with strong acids or electrophiles. Add reagents slowly at 0°C if the reaction involves ring opening or acylation.

  • Venting: Ensure the reaction vessel is vented to a scrubber or inert gas line; never heat a closed system containing this intermediate.

Emergency Response & Decontamination

The "Amine Protocol": Standard water washing is the baseline, but acid neutralization is critical for surface decontamination.

Spill Cleanup Workflow

SpillResponse Start Spill Detected Evacuate Evacuate Area & Post Warning Start->Evacuate PPE_Don Don Full PPE (Resp + Double Gloves) Evacuate->PPE_Don Contain Cover with Absorbent (Sand/Vermiculite) PPE_Don->Contain Neutralize Apply 5% Acetic Acid (Neutralize Amine) Contain->Neutralize Collect Collect as HazWaste (Tag: Basic/Toxic) Neutralize->Collect

Figure 2: Specific spill response protocol emphasizing amine neutralization.

First Aid
  • Skin Contact: Flush with water for 15 minutes .[1][8][4][9][10] Do not use vinegar on skin (exothermic reaction risk on tissue); use water only.

  • Eye Contact: Flush for 15 minutes minimum.[1][8][7][9][10] Hold eyelids open. Immediate ophthalmologist referral is required due to the corrosive nature of the azetidine ring [1].[10]

  • Inhalation: Move to fresh air. If wheezing occurs (piperazine sensitization), seek emergency medical attention immediately.

Disposal & Waste Management

Crucial Rule: Do NOT mix with acidic waste streams until fully deactivated, as this may generate heat or toxic fumes.

  • Segregation: Dispose of in a container labeled "Basic Organic Waste (High Hazard)."

  • Container Type: High-density polyethylene (HDPE) or glass. Avoid metal containers if the compound is in a corrosive salt form (e.g., hydrochloride).

  • Deactivation (Glassware): Rinse contaminated glassware with a dilute (5%) acetic acid or citric acid solution before washing with standard detergents. This converts the volatile/reactive amine into a stable, water-soluble salt [6].

References

  • BenchChem. (2025).[10] Navigating the Disposal of 3-(3-Biphenylyl)azetidine: A Step-by-Step Guide. Retrieved from (Note: Surrogate data for azetidine handling).

  • Apollo Scientific. (2023). Safety Data Sheet: Azetidine Hydrochloride. Retrieved from (Confirming corrosive/irritant classification).

  • Safe Work Australia. (2019). Piperazine: Human Health Tier II Assessment. Retrieved from (Establishing respiratory sensitization risks).

  • Duistermaat, E., et al. (2025). Towards prospective identification of respiratory sensitizers: effects of piperazine.... Archives of Toxicology. Retrieved from (Mechanism of piperazine sensitization).

  • Fisher Scientific. (2009). Safety Data Sheet: 1-(2-Pyridyl)piperazine. Retrieved from (Surrogate data for pyridyl-piperazine moiety).

  • Chemos GmbH. (2020). Safety Data Sheet: Azetidine. Retrieved from (Decontamination protocols).

Sources

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